Biphenylene
Description
Structure
3D Structure
Properties
IUPAC Name |
biphenylene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVTZJHWGZSXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059765 | |
| Record name | Biphenylene | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow needles; [Acros Organics MSDS] | |
| Record name | Biphenylene | |
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CAS No. |
259-79-0 | |
| Record name | Biphenylene | |
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| Record name | Biphenylene | |
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| Record name | BIPHENYLENE | |
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| Record name | BIPHENYLENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Electronic Properties of Biphenylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenylene, a polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central anti-aromatic four-membered ring, has garnered significant scientific interest due to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, with a particular focus on its two-dimensional (2D) form as a novel carbon allotrope. We delve into its metallic nature in extended sheets, the tunable electronic properties of its nanoribbons, and the detailed electronic structure of the isolated molecule. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies for its characterization, and presents a logical workflow for its investigation. This guide is intended to be a valuable resource for researchers and scientists exploring the potential of this compound in novel electronic and materials science applications. While the primary focus is on materials science, the foundational electronic data may be of interest to drug development professionals exploring novel carbon-based nanomaterials.
Core Electronic Properties of this compound
This compound's electronic behavior is intrinsically linked to its molecular structure, featuring a planar system of 12 π-electrons. While the individual benzene rings are aromatic, the central four-membered ring introduces anti-aromatic character, leading to a fascinating interplay of localized and delocalized electrons.[1]
In its recently synthesized two-dimensional form, known as a this compound network or sheet, the material exhibits a metallic character.[2] This is in contrast to graphene, which is a semi-metal. The metallic nature of the this compound sheet is also observed in its nanoribbons with zigzag edges. However, armchair-edged nanoribbons exhibit a width-dependent band gap, transitioning from a semiconductor to a metallic state as the ribbon width increases.[2]
The electronic structure of the gas-phase this compound molecule has been meticulously studied, revealing insights into its core and valence level states. These studies provide foundational data for understanding the electronic properties of larger, functional materials constructed from this compound building blocks.[1]
Quantitative Electronic Data
The following tables summarize the key quantitative electronic properties of this compound in its various forms, as determined by experimental and computational studies.
Table 1: Electronic Properties of this compound Nanoribbons
| Nanoribbon Type | Width (nm) | Band Gap (eV) | Reference |
| Armchair | 0.62 | 1.71 | [2] |
| Armchair | 2.14 | 0.08 | [2] |
| Zigzag | Various | Metallic | [2] |
Table 2: Core-Level Spectroscopy Data for Gas-Phase this compound
| Parameter | Value (eV) | Reference |
| Experimental C1s Binding Energy | ~290.1 | [1] |
| Calculated Cα 1s Binding Energy | 289.82 | [1] |
| Calculated Cβ 1s Binding Energy | 289.75 | [1] |
| Calculated Cγ 1s Binding Energy | 289.67 | [1] |
Table 3: Structural and Electronic Parameters of this compound
| Parameter | Value | Reference |
| Cα-Cα,c Bond Length (Å) | 1.51 | [1] |
| Cα-Cβ Bond Length (Å) | 1.37 | [1] |
| Cβ-Cγ Bond Length (Å) | 1.37 | [1] |
| Cγ-Cγ Bond Length (Å) | 1.39 | [1] |
| 2D this compound Sheet | Metallic | [2] |
Experimental and Computational Methodologies
The characterization of this compound's electronic properties relies on a combination of sophisticated experimental techniques and theoretical calculations.
Experimental Protocols
2.1.1. On-Surface Synthesis of this compound Networks
The fabrication of 2D this compound networks is typically achieved through on-surface synthesis, a bottom-up approach that allows for atomic precision.[3]
-
Substrate: Single-crystal surfaces, such as Au(111) or Cu(111), are commonly used as templates. The substrate is cleaned in ultra-high vacuum (UHV) by cycles of sputtering with Ar+ ions and annealing.
-
Precursor Deposition: A halogenated precursor molecule, such as a terphenyl derivative, is deposited onto the clean substrate via thermal evaporation.
-
Polymerization and Cyclization: The substrate is then annealed to induce polymerization of the precursor molecules, followed by a cyclization step (dehydrofluorination or "HF-zipping") to form the this compound network.[3]
2.1.2. Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique for directly probing the electronic band structure of crystalline solids.
-
Environment: ARPES measurements are conducted in an ultra-high vacuum (UHV) chamber (base pressure < 1 x 10-10 Torr) to maintain a clean sample surface.[4]
-
Light Source: A monochromatic light source, such as a synchrotron beamline or a high-flux gas discharge lamp (e.g., He-Iα at 21.2 eV), is used to excite photoelectrons.[5][6]
-
Electron Analyzer: A hemispherical electron analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons.[7]
-
Sample Preparation and Measurement: The synthesized this compound on its substrate is transferred in-situ to the ARPES analysis chamber. The sample is cooled to cryogenic temperatures (e.g., < 20 K) to minimize thermal broadening of the electronic states. Data is collected by rotating the sample to map out the band structure in different directions of the Brillouin zone.[4]
2.1.3. Scanning Tunneling Microscopy and Spectroscopy (STM/STS)
STM and STS provide real-space imaging of the this compound network and local electronic structure information with atomic resolution.
-
Environment: Measurements are performed in a UHV chamber at cryogenic temperatures (e.g., 4-5 K).
-
Tip Preparation: A sharp metallic tip (e.g., Pt/Ir or W) is used. For high-resolution imaging, the tip can be functionalized by picking up a single carbon monoxide (CO) molecule from the surface.[8][9]
-
Imaging Parameters:
-
Spectroscopy (dI/dV measurements): To probe the local density of states (LDOS), the differential conductance (dI/dV) is measured as a function of the bias voltage at specific locations on the this compound network. This is typically done using a lock-in amplifier to modulate the bias voltage and detect the corresponding change in tunneling current.
2.1.4. X-ray Photoelectron and Absorption Spectroscopy (XPS/XAS)
XPS and XAS are used to investigate the core-level electronic structure and elemental composition of this compound.
-
Environment: Measurements are performed in a UHV chamber.
-
Sample Preparation: For gas-phase measurements, this compound powder is sublimated using a resistively heated furnace.[1] For thin films, the on-surface synthesized samples are used.
-
X-ray Source: Synchrotron radiation is typically used to provide a high-flux, tunable X-ray beam.
-
Detection: An electron spectrometer is used to measure the kinetic energy of the photoemitted electrons (XPS), while the absorption of X-rays as a function of energy is measured for XAS.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting and understanding the electronic properties of this compound.
-
Software: Quantum chemistry packages such as Gaussian, VASP, or Quantum ESPRESSO are commonly used.
-
Functional: A variety of exchange-correlation functionals can be employed. The B3LYP hybrid functional has been shown to provide good agreement with experimental data for the electronic structure of the this compound molecule.[1]
-
Basis Set: For molecular calculations, basis sets such as 6-311G(d,p) for structural optimization and cc-pVTZ for electronic properties are used to ensure accuracy.[1]
-
Calculations:
-
Geometry Optimization: The atomic positions are relaxed to find the minimum energy structure.
-
Electronic Structure: The band structure, density of states (DOS), and molecular orbitals are calculated to understand the electronic properties.
-
Spectra Simulation: XPS and XAS spectra can be simulated to aid in the interpretation of experimental results.
-
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for characterizing the electronic properties of this compound and the relationship between its structure and electronic behavior.
Caption: Experimental and computational workflow for characterizing the electronic properties of this compound.
Caption: Relationship between the structural form of this compound and its resulting electronic properties.
Conclusion
This compound stands out as a remarkable carbon allotrope with a rich and tunable electronic landscape. Its 2D form presents a unique metallic character, while its nanoribbons offer the potential for band gap engineering. The detailed experimental and computational protocols outlined in this guide provide a robust framework for the continued investigation of this promising material. A thorough understanding of its electronic properties is the first step towards harnessing its potential in next-generation electronic devices and advanced materials. For drug development professionals, the data presented on this novel carbon nanostructure may inform the exploration of new biocompatible materials and delivery systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Two−Dimensional Graphene−Based Coating with Superior Anti−Corrosion Performance [mdpi.com]
- 4. Angle-resolved photoemission spectroscopy for the study of two-dimensional materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 6. Angle-Resolved Photoemission Study on the Band Structure of Organic Single Crystals | MDPI [mdpi.com]
- 7. Instrumentation - GREENER - Storage, harvesting and energy conversion group [wp.icmm.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Synthesis of Biphenylene: A Journey from Discovery to Modern Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenylene is a fascinating polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central, anti-aromatic four-membered ring. This unique strained structure has captivated chemists for decades, leading to extensive research into its synthesis, properties, and potential applications. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the core methodologies from the seminal first synthesis to modern organometallic approaches. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data for comparison, and visual representations of key synthetic pathways.
Historical Perspective: The Dawn of this compound Chemistry
The story of this compound begins in 1941, when W. C. Lothrop reported its first successful synthesis.[1] This landmark achievement opened the door to the exploration of a new class of strained aromatic compounds. Lothrop's initial synthesis, while groundbreaking, was low-yielding and involved the intramolecular Ullmann reaction of 2,2'-diiodobiphenyl. This pioneering work laid the foundation for the development of more efficient and versatile synthetic routes in the ensuing decades.
Key Synthetic Strategies for this compound
Several distinct strategies have emerged for the construction of the this compound core. These can be broadly categorized into three main approaches: intramolecular cyclization of 2,2'-disubstituted biphenyls, dimerization of benzyne intermediates, and flash vacuum pyrolysis of specific precursors. More recently, organometallic methods have also provided novel pathways to this unique molecule.
Ullmann Reaction: The Classical Approach
The Ullmann reaction, a copper-mediated coupling of aryl halides, was the first method employed for the synthesis of this compound.[2] The intramolecular version of this reaction, starting from a 2,2'-dihalobiphenyl, remains a viable, albeit often low-yielding, method.
Materials:
-
2,2'-Diiodobiphenyl
-
Copper powder (activated)
-
Sand
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a mixture of 2,2'-diiodobiphenyl (1 equivalent) and activated copper powder (10-20 equivalents) is placed.
-
A small amount of sand is added to prevent the copper powder from clumping.
-
Anhydrous, degassed DMF is added to the flask to create a stirrable slurry.
-
The reaction mixture is heated to reflux with vigorous stirring under an inert nitrogen atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Reaction times can be lengthy, often exceeding 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper and copper salts.
-
The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or alumina, followed by recrystallization to afford pure this compound.
Benzyne Dimerization: A Versatile Route
The dimerization of benzyne, a highly reactive intermediate, is a more common and often higher-yielding method for synthesizing this compound. Benzyne can be generated in situ from various precursors, with the thermal decomposition of benzenediazonium-2-carboxylate being a well-established method.[3]
Part A: Preparation of Benzenediazonium-2-carboxylate
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
Isoamyl nitrite
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dichloroethane
Procedure: CAUTION: Dry benzenediazonium-2-carboxylate is explosive and should be handled with extreme care. It should always be kept wet with solvent.
-
In a beaker, 2-aminobenzoic acid (1 equivalent) is dissolved in anhydrous THF.
-
The solution is cooled in an ice bath, and isoamyl nitrite (1.5 equivalents) is added dropwise with stirring.
-
The reaction mixture is stirred at low temperature for 1-2 hours, during which time the benzenediazonium-2-carboxylate precipitates as a solid.
-
The solid is collected by vacuum filtration, washed with cold THF, and then with 1,2-dichloroethane to remove the THF. The product must not be allowed to dry.
Part B: Dimerization to this compound
Materials:
-
Wet benzenediazonium-2-carboxylate
-
1,2-Dichloroethane
Procedure:
-
The wet benzenediazonium-2-carboxylate is suspended in 1,2-dichloroethane.
-
This suspension is added portion-wise to a larger volume of refluxing 1,2-dichloroethane with vigorous stirring. The benzyne intermediate is generated and dimerizes in situ.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.
-
The solvent is removed by distillation.
-
The residue is purified by steam distillation or column chromatography to yield this compound.
Another common method for generating benzyne for this purpose is from o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
Sodium nitrite
-
Hydrochloric acid
-
Lead(IV) acetate or other suitable oxidizing agent
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
o-Phenylenediamine is diazotized using sodium nitrite and hydrochloric acid at low temperature to form 1H-benzotriazole.
-
The 1-aminobenzotriazole is then synthesized by N-amination of 1H-benzotriazole with hydroxylamine-O-sulfonic acid.
-
Oxidation of 1-aminobenzotriazole with an oxidizing agent like lead(IV) acetate generates benzyne, which then dimerizes to this compound.
-
The this compound is isolated and purified from the reaction mixture using standard techniques such as column chromatography and recrystallization.
Flash Vacuum Pyrolysis (FVP): A High-Temperature Approach
Flash vacuum pyrolysis (FVP) is a technique that involves heating a precursor in the gas phase at high temperatures and low pressures for a very short duration. This method can be used to synthesize this compound from various starting materials, often through the elimination of small, stable molecules.
Apparatus:
-
A standard FVP setup consisting of a furnace with a quartz pyrolysis tube, a vacuum system capable of maintaining a pressure of 10-2 to 10-4 Torr, a sample inlet system, and a cold trap (liquid nitrogen) for product collection.
Procedure:
-
The FVP furnace is heated to the desired pyrolysis temperature (typically 800-1000 °C).
-
A sample of benzo[c]cinnoline is slowly sublimed into the hot quartz tube under high vacuum.
-
The precursor undergoes fragmentation in the hot zone, eliminating a molecule of nitrogen to form this compound.
-
The product, along with any unreacted starting material and byproducts, is collected in the liquid nitrogen cold trap.
-
After the pyrolysis is complete, the cold trap is allowed to warm to room temperature, and the crude product is collected.
-
This compound is purified from the crude pyrolysate by column chromatography or sublimation.
Other precursors, such as phthalic anhydride, can also be used, though they may produce this compound as part of a mixture of products.[4]
Organometallic Routes: Modern Innovations
Modern organometallic chemistry has introduced new and efficient methods for the synthesis of this compound and its derivatives. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes have proven to be a powerful tool in this regard.[5][6]
Materials:
-
1,2-Diethynylbenzene
-
A suitable alkyne (e.g., bis(trimethylsilyl)acetylene)
-
Cobalt catalyst (e.g., CpCo(CO)2)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the cobalt catalyst is dissolved in the anhydrous solvent.
-
A solution of 1,2-diethynylbenzene and the co-trimerization partner alkyne (e.g., bis(trimethylsilyl)acetylene) in the same solvent is added to the catalyst solution.
-
The reaction mixture is heated or irradiated with light to initiate the cycloaddition reaction.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired this compound derivative. The trimethylsilyl groups can be subsequently removed if the parent this compound is the target.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the key synthetic methods discussed. It is important to note that yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials.
| Synthetic Method | Precursor | Key Reagents/Conditions | Typical Yield (%) | Reference(s) |
| Ullmann Reaction | 2,2'-Diiodobiphenyl | Copper powder, high temperature (e.g., >200 °C in DMF) | 10-40 | [2] |
| Benzyne Dimerization | 2-Aminobenzoic acid | Isoamyl nitrite, thermal decomposition of diazonium salt | 20-30 | [3] |
| Benzyne Dimerization | o-Phenylenediamine | NaNO2, HCl; Hydroxylamine-O-sulfonic acid; Pb(OAc)4 | ~40 | |
| Flash Vacuum Pyrolysis | Benzo[c]cinnoline | High temperature (800-1000 °C), high vacuum | 50-70 | |
| Flash Vacuum Pyrolysis | Phthalic Anhydride | High temperature (~1100 °C), high vacuum | Minor product | [7] |
| Cobalt-Catalyzed Cycloaddition | 1,2-Diethynylbenzene + Alkyne | CpCo(CO)2 or other Co catalysts | 40-80 (for derivatives) | [5][6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key synthetic routes to this compound.
Caption: Lothrop's original synthesis of this compound via an intramolecular Ullmann reaction.
Caption: Convergent pathways to this compound through the dimerization of a benzyne intermediate.
Caption: General workflow for the synthesis of this compound using Flash Vacuum Pyrolysis (FVP).
Caption: Cobalt-catalyzed [2+2+2] cycloaddition route to substituted biphenylenes.
Conclusion
The synthesis of this compound has evolved significantly since its discovery in 1941. From the initial low-yielding Ullmann coupling to more efficient methods involving benzyne dimerization and modern organometallic catalysis, chemists have developed a diverse toolbox for constructing this unique molecular architecture. Each method presents its own set of advantages and challenges in terms of yield, scalability, and substrate scope. This guide provides a foundational understanding of these key synthetic strategies, equipping researchers and professionals with the knowledge to select and implement the most suitable method for their specific needs in the exploration of this compound chemistry and its applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Biphenylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize biphenylene, a polycyclic aromatic hydrocarbon with unique electronic and structural properties. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in materials science and drug development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic transitions in conjugated systems like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals.
Experimental Protocol
A standard protocol for obtaining the UV-Vis absorption spectrum of this compound in solution is as follows:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as cyclohexane or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. From the stock solution, prepare a series of dilutions to determine the molar absorptivity accurately.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the this compound solution.
-
Data Acquisition: Scan the sample from a starting wavelength of approximately 600 nm to a final wavelength of 200 nm. The resulting spectrum is a plot of absorbance versus wavelength.
Diagram of the UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
Quantitative Data: UV-Vis Absorption
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound. Both IR and Raman spectroscopy provide a fingerprint of the molecule's functional groups and overall structure. According to the rule of mutual exclusion for centrosymmetric molecules like this compound (D₂h point group), vibrations that are Raman active are IR inactive, and vice versa.
Experimental Protocols
Infrared (IR) Spectroscopy:
A common method for solid-state IR analysis is the KBr pellet technique.
-
Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure homogeneity.
-
Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Raman Spectroscopy:
-
Sample Preparation: A small amount of solid this compound can be placed directly onto a microscope slide or into a capillary tube.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence.
-
Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).
Diagram of the Vibrational Spectroscopy Workflow
Caption: Workflow for IR and Raman spectroscopic analysis of this compound.
Quantitative Data: IR and Raman Spectroscopy
The following table summarizes some of the key calculated and observed vibrational frequencies for this compound.
| Vibrational Mode Description | Calculated IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |
| C-H stretch | ~3050 | - | ~3050 | - |
| Ring C-C stretch | - | - | ~1600 | ~1600 |
| C-C bridge bond stretch | - | - | ~1280 | ~1280 |
| C-H in-plane bend | - | - | ~1030 | ~1030 |
| Ring breathing | - | - | ~1000 | ~1000 |
| C-H out-of-plane bend | ~730 | - | - | - |
Note: A comprehensive experimental dataset with full assignments is not consistently available in the literature. The provided data is based on a combination of theoretical calculations and experimental data for this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, within a molecule. It is a powerful tool for structure elucidation.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be performed to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra.
-
Diagram of the NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis of this compound.
Quantitative Data: ¹H and ¹³C NMR
The NMR spectrum of this compound is distinctive due to its high symmetry. The chemical shifts and coupling constants provide valuable structural information.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.6-6.8 | m | - | Aromatic Protons |
| ¹³C | ~117-152 | - | - | Aromatic Carbons |
¹³C-¹H Coupling Constants:
| Coupling | Value (Hz) |
| ¹J(Cα-Hα) | ~160 |
| ¹J(Cβ-Hβ) | ~160 |
| ³J(Cγ-Hβ) | ~7.5 |
| ³J(Cβ-Hα) | ~7.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The provided coupling constants are typical values for aromatic systems.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Experimental Protocol
Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source. For gas-phase studies, this compound can be sublimated at around 85 °C.[1]
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.
Diagram of the Mass Spectrometry Workflow
Caption: Workflow for mass spectrometric analysis of this compound.
Quantitative Data: Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by an intense molecular ion peak due to the stability of the aromatic system.
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [C₁₂H₈]⁺˙ (Molecular Ion) |
| 151 | ~20 | [C₁₂H₇]⁺ |
| 150 | ~15 | [C₁₂H₆]⁺˙ |
| 76 | ~10 | [C₆H₄]⁺˙ |
Note: The fragmentation pattern of this compound is relatively simple, with the molecular ion being the base peak. The loss of one or two hydrogen atoms gives rise to the peaks at m/z 151 and 150. A fragment corresponding to half of the molecule (benzyne radical cation) can be observed at m/z 76.
References
A Comparative Analysis of Biphenylene and Benzene: Stability and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the stability and reactivity of biphenylene and benzene. This compound, a polycyclic aromatic hydrocarbon, exhibits unique chemical properties due to the fusion of two benzene rings to a central, anti-aromatic cyclobutadiene ring. This structural feature imparts significant ring strain and alters its electronic properties compared to the archetypal aromatic compound, benzene. This document details the structural and thermodynamic differences between the two molecules, explores their comparative reactivity in key organic reactions, and provides detailed experimental protocols for their synthesis and characterization.
Introduction
Benzene is the cornerstone of aromatic chemistry, renowned for its exceptional stability attributed to the delocalization of its π-electrons. In contrast, this compound presents a fascinating case study in the interplay of aromaticity, anti-aromaticity, and ring strain. The presence of the 4π-electron cyclobutadiene core fused to two 6π-electron benzene rings results in a molecule with distinct structural and electronic characteristics. Understanding the nuanced differences in stability and reactivity between this compound and benzene is crucial for chemists exploring novel molecular architectures and reaction pathways. This guide aims to provide a detailed, data-driven comparison to inform research and development in fields ranging from materials science to medicinal chemistry.
Structural and Thermodynamic Comparison
The fundamental differences in the stability of this compound and benzene can be quantified through their structural parameters and thermodynamic properties. Benzene is a planar molecule with C-C bond lengths of 1.40 Å, intermediate between a typical single (1.54 Å) and double (1.34 Å) bond, reflecting its resonant structure.[1] this compound is also planar, but its bond lengths show significant alternation due to the strained central ring.
Table 1: Comparison of Structural and Thermodynamic Data for this compound and Benzene
| Property | This compound | Benzene |
| Bond Lengths (Å) | ||
| C-C (fused) | 1.524[2] | N/A |
| C-C (outer) | ~1.37 - 1.42[3] | 1.40[1] |
| Resonance Energy (kcal/mol) | ~17 (calculated) | ~36[4] |
| Oxidation Potential (V vs SCE) | Not available | 2.48[5] |
Resonance Energy
Comparative Reactivity
The unique electronic structure of this compound, arising from the interplay of aromatic and anti-aromatic systems, leads to a reactivity profile that is markedly different from that of benzene.
Electrophilic Aromatic Substitution
Benzene undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation, where the aromatic sextet is preserved. The activation energy for these reactions is relatively high due to the initial disruption of aromaticity.
This compound is generally more reactive towards electrophiles than benzene. The strain in the central four-membered ring and the electronic influence of the fused system lower the activation energy for substitution. Electrophilic attack occurs preferentially at the β-position (the positions not adjacent to the fused carbons), as this leads to a more stable carbocation intermediate.
Diagram 1: Electrophilic Nitration of Benzene
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
A Comprehensive Technical Guide to the Theoretical Studies of Biphenylene's Electronic Structure
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenylene (C₁₂H₈) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of two benzene rings fused to a central four-membered cyclobutadiene ring.[1] This unique structure, featuring a formally antiaromatic 4π-electron central ring, imparts a host of distinctive electronic and structural properties that have been the subject of extensive theoretical and experimental investigation.[1][2] Understanding the electronic structure of this compound is crucial not only for fundamental chemistry but also for its potential applications in materials science, particularly in the development of novel conductive materials and carbon-based electronics.[1][3]
This guide provides an in-depth overview of the theoretical studies that have elucidated the electronic characteristics of this compound and its extended network structures. We will delve into the computational methodologies employed, summarize key quantitative findings on its electronic properties, and explore the relationship between its structure and electronic behavior.
Molecular Geometry and Electronic Configuration
Theoretical studies, primarily using Density Functional Theory (DFT), have precisely characterized the planar geometry of the this compound molecule. These calculations are in close agreement with experimental data.[1] The molecule contains three chemically non-equivalent carbon atoms, which are crucial for understanding its spectroscopic and electronic properties.[1]
-
Cα: The four carbon atoms that form the junctions between the six- and four-membered rings.
-
Cβ: The four carbon atoms in the "middle" of the benzene rings.
-
Cγ: The four "outer" carbon atoms of the benzene rings.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to its chemical reactivity and electronic transitions. The energy difference between these orbitals is a key parameter in determining the molecule's stability and optical properties.[4]
The Duality of Aromaticity and Antiaromaticity
A defining feature of this compound is the electronic interplay between its constituent rings. While the six-membered rings exhibit aromatic character, the central four-membered ring is antiaromatic, a consequence of its 4n π-electron system.[2] This duality governs its overall stability and reactivity.
Theoretical calculations of magnetically induced ring currents and Nucleus-Independent Chemical Shift (NICS) values confirm this picture.[5][6] Studies show a dominant paratropic (antiaromatic) ring current in the four-membered ring, while the six-membered rings sustain diatropic (aromatic) currents, albeit weaker than in benzene.[5][7] This electronic compromise minimizes the destabilizing effect of the antiaromatic core.[7]
Electronic Properties of Extended this compound Networks
Recent advances have enabled the synthesis of two-dimensional (2D) this compound networks (BPNs), which are periodic structures composed of four-, six-, and eight-membered rings.[3][8] Theoretical studies predict that these 2D sheets possess intriguing electronic properties.
-
Metallic Character: First-principles calculations consistently show that 2D this compound is a metal with no band gap, a feature attributed to delocalized pz electrons across the network.[3][9][10] Some studies suggest the presence of tilted Dirac cones near the Fermi level.[9]
-
Multiradical Ground State: Advanced calculations using hybrid DFT functionals predict that BPN possesses a spin-polarized multiradical ground state, a feature missed by earlier theoretical models.[3][8] This has significant implications for the material's chemical reactivity and magnetic properties.[8]
-
Nanoribbons: One-dimensional (1D) this compound nanoribbons exhibit electronic properties that depend on their edge geometry. While zigzag-edged ribbons retain a metallic character, armchair-edged ribbons are semiconductors with a band gap that decreases as the ribbon width increases.[11][12]
-
Band Gap Engineering: The metallic nature of the 2D this compound sheet can be modified through chemical functionalization. For instance, theoretical studies show that hydrogenation can open a significant band gap, transforming the material into a semiconductor. The band gap can be tuned by varying the concentration of hydrogen atoms.[13]
Computational Methodologies
The theoretical insights described in this guide are the result of rigorous quantum chemical calculations. Density Functional Theory (DFT) is the most common method, offering a balance between computational cost and accuracy.
Key Computational Protocols
-
Geometry Optimization: The first step involves finding the lowest energy structure of the molecule or periodic system. This is typically performed using a specific DFT functional and basis set.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for molecular calculations.[1] For periodic systems and properties like magnetism, other functionals such as HSE06 or PBE0 are often employed to provide a more accurate description.[3][8]
-
Basis Set: A set of mathematical functions used to build the molecular orbitals. For geometry optimization, Pople-style basis sets like 6-311G(d,p) are common.[1] For higher accuracy in electronic property calculations, correlation-consistent basis sets like cc-pVTZ are often used.[1]
-
-
Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties, such as orbital energies (HOMO, LUMO), band structure, and density of states (DOS).
-
Property Calculation: Specific properties are calculated based on the electronic structure. For example, NICS calculations are used to quantify aromaticity, and band structure calculations for periodic systems reveal whether the material is a metal, semimetal, or semiconductor.[5][9]
Software
The calculations are performed using specialized quantum chemistry software packages, with GAUSSIAN being a common choice for molecular studies.[1]
Visualized Workflows and Concepts
To clarify the relationships between concepts and processes, the following diagrams are provided.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. BJOC - this compound-containing polycyclic conjugated compounds [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. Aromaticity of this compound networks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Macrocycles composed of this compound and butadiyne units with antiaromatic character - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unveiling the Multiradical Character of the this compound Network and Its Anisotropic Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical insights into the structural, electronic and thermoelectric properties of the inorganic this compound monolayer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. First-principles study on the electronic properties of this compound, net-graphene, graphene+, and T-graphene based nanoribbons - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00806E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical and Chemical Properties of Biphenylene Solid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of biphenylene solid. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and an exploration of the molecule's unique structural and reactive characteristics.
Physical Properties
This compound is a pale, yellowish solid with a distinctive hay-like odor.[1] It is a polycyclic aromatic hydrocarbon with a planar structure, a feature that significantly influences its physical characteristics.[1] While computational studies on two-dimensional this compound networks suggest a remarkably high melting point of up to 4500 K, the bulk solid melts at a much lower, yet well-defined, temperature.[2][3][4]
Table 1: Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₂H₈ | - |
| Molar Mass | 152.196 g·mol⁻¹ | [1] |
| Appearance | Pale, yellowish solid | [1] |
| Odor | Hay-like | [1] |
| Melting Point | 109 to 111 °C (228 to 232 °F; 382 to 384 K) | [1] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water, soluble in typical organic solvents. | [5] Quantitative data is not readily available. |
Crystal and Molecular Structure
The solid-state structure of this compound is of significant interest due to the strained central four-membered ring fused to two benzene rings. This fusion results in a planar molecule.[1] X-ray and electron diffraction studies have confirmed this planarity and revealed considerable bond length alternation. The bridging bonds that form the central cyclobutadiene ring are notably long, measured at 1.524 Å.[1] This structural feature is a direct consequence of the antiaromatic character of the central 4π electron system.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Not definitively found in searches | - |
| Space Group | Not definitively found in searches | - |
| Unit Cell Parameters | Not definitively found in searches | - |
| Z Value | Not definitively found in searches | - |
Spectroscopic Properties
The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.
NMR Spectroscopy
The planarity and symmetry of the this compound molecule result in a relatively simple NMR spectrum. Due to the presence of different electronic environments, the protons and carbons exhibit distinct chemical shifts.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display peaks for the non-equivalent carbon atoms in the molecule.
Detailed experimental NMR data with specific chemical shifts and coupling constants for this compound were not available in the performed searches. The available data primarily pertains to biphenyl.[3][7][8]
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is characterized by absorption bands corresponding to the vibrational modes of its aromatic rings and C-H bonds.
Specific experimental IR spectra with detailed peak assignments for this compound were not found in the searches. Data available is for biphenyl and its derivatives.[2][9][10][11][12]
UV-Vis Spectroscopy
This compound exhibits characteristic absorption bands in the ultraviolet-visible region arising from π-π* electronic transitions within the conjugated system. Computational studies have been performed to model its UV-Vis absorption spectrum.[13] Experimental studies on similar conjugated aromatic segments show absorption bands in the range of 250-350 nm when dissolved in cyclohexane.[14]
Table 3: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Aromatic proton signals. | Data not available. |
| ¹³C NMR | Aromatic carbon signals. | Data not available. |
| IR | C-H and C=C stretching and bending modes characteristic of aromatic systems. | Data not available. |
| UV-Vis | Absorption bands expected in the 250-350 nm range in cyclohexane. | [14] |
| XPS | The HOMO is located at a binding energy of 7.8 eV in the gas phase. | [1] |
Chemical Properties and Reactivity
This compound's chemistry is dominated by the influence of its strained central four-membered ring, which imparts antiaromatic character.[1] This leads to a unique reactivity profile compared to other polycyclic aromatic hydrocarbons.
Antiaromaticity and Stability
The central 4π electron system in the planar four-membered ring makes this compound an antiaromatic compound.[15] However, it is considerably more stable than other antiaromatic systems. This relative stability allows for its isolation and study.
Reactivity in Electrophilic Aromatic Substitution
This compound can undergo electrophilic aromatic substitution. Studies on the protodesilylation of trimethylsilyl derivatives of this compound have shown that the 2-position is significantly more reactive than the 1-position, with a partial rate factor of 27.8 for the 2-position compared to 0.52 for the 1-position.[16] This highlights the directing influence of the fused ring system.
Carbon-Carbon Bond Cleavage
A characteristic reaction of this compound is the cleavage of the C-C bonds in the strained central ring by various organometallic species.[15] This reactivity has been exploited in the synthesis of more complex molecules and materials. For example, this compound can be catalytically carbonylated to produce fluorenone.[1]
Caption: Reaction pathway for the organometallic-mediated C-C bond cleavage of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound
The Ullmann reaction is a classical method for the synthesis of this compound, involving the copper-mediated intramolecular coupling of a 2,2'-dihalobiphenyl.[17]
Protocol:
-
Reactant Preparation: 2,2'-diiodobiphenyl is used as the starting material. Copper bronze is typically used as the coupling agent.
-
Reaction Setup: The 2,2'-diiodobiphenyl and a molar excess of copper bronze are mixed, often in a high-boiling point solvent or, in some variations, under solvent-free conditions.
-
Heating: The reaction mixture is heated to a high temperature (often exceeding 200 °C) for several hours to effect the coupling.[18]
-
Workup and Purification: After cooling, the reaction mixture is typically treated with a solvent to extract the organic product. The copper and copper salts are removed by filtration. The this compound product is then purified, commonly by sublimation or recrystallization.
References
- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl [webbook.nist.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Frontiers | Tunable thermal properties of the this compound and the lateral heterostructure formed with graphene: A molecular dynamics investigation [frontiersin.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. researchgate.net [researchgate.net]
- 11. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational study of the structure, UV-vis absorption spectra and conductivity of this compound-based polymers and their boron nitride analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. Electrophilic aromatic substitution. Part V. Partial rate factors for protodesilylation of this compound: a novel polycyclic reactivity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Ullmann Reaction [organic-chemistry.org]
Biphenylene: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon Core for Scientific and Drug Development Applications
Biphenylene, a polycyclic aromatic hydrocarbon (PAH) with the formula (C₆H₄)₂, presents a unique and fascinating molecular architecture. Composed of two benzene rings fused to a central, strained four-membered ring, it stands as a captivating subject for researchers in organic chemistry, materials science, and drug development.[1][2] This technical guide provides a detailed overview of this compound, encompassing its synthesis, physicochemical properties, reactivity, and the current understanding of its biological potential.
Physicochemical Properties
This compound is a pale, yellowish solid with a characteristic hay-like odor.[2] Its planar structure and the presence of a 4n π-electron system in the central ring contribute to its classification as an antiaromatic compound, a feature that significantly influences its chemical behavior.[3] Despite this, it exhibits stability and behaves in many respects like a traditional PAH.[2]
Structural and Spectroscopic Data
The unique fused-ring system of this compound results in distinct bond lengths and spectroscopic signatures. The bonds connecting the two benzene rings are notably longer than the aromatic C-C bonds within the six-membered rings, reflecting the strain of the central cyclobutadiene-like core.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ | [4] |
| Molar Mass | 152.19 g/mol | [4] |
| Melting Point | 109-111 °C | [3] |
| Appearance | Pale, yellowish solid | [2] |
| C-C Bond Length (bridging) | ~1.514 Å | |
| C-C Bond Length (in 4-membered ring) | ~1.426 Å | |
| C-C Bond Length (in 6-membered rings) | 1.372 - 1.423 Å | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/a |
| Spectroscopic Data | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) / λmax (nm) |
| ¹H NMR (CDCl₃) | ~6.6-6.8 |
| ¹³C NMR (CDCl₃) | ~117.8, 128.5, 137.4, 151.8 |
| IR (KBr) | ~3050, 1430, 1280, 740 |
| UV-Vis (Ethanol) | ~240, 250, 340, 360 |
Synthesis of the this compound Core
Several synthetic routes to the this compound scaffold have been developed, with the dimerization of in-situ generated benzyne being a prominent and effective method.
Experimental Protocol 1: Synthesis via Benzyne Dimerization from 2-Aminobenzoic Acid
This classic synthesis involves the diazotization of anthranilic acid to form benzenediazonium-2-carboxylate, which upon thermal decomposition, generates benzyne. The highly reactive benzyne then dimerizes to yield this compound.[5][6]
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Isoamyl nitrite
-
1,2-Dichloroethane
-
Tetrahydrofuran (THF)
-
Trichloroacetic acid
-
Ice
Procedure:
-
Preparation of Benzenediazonium-2-carboxylate:
-
In a beaker cooled in an ice-water bath, dissolve 2-aminobenzoic acid and a catalytic amount of trichloroacetic acid in THF.
-
Slowly add isoamyl nitrite to the stirred solution while maintaining the temperature between 18-25 °C.
-
Continue stirring for 1-1.5 hours. A precipitate of benzenediazonium-2-carboxylate will form.
-
Collect the precipitate by suction filtration, washing with cold THF. Caution: The dry solid is explosive and should be kept moist with solvent at all times.
-
-
Dimerization to this compound:
-
Prepare a slurry of the moist benzenediazonium-2-carboxylate in 1,2-dichloroethane.
-
Add this slurry portion-wise to a large volume of gently boiling 1,2-dichloroethane over 3-5 minutes.
-
The benzyne intermediate is generated and dimerizes in the hot solvent.
-
After the addition is complete, continue to heat the reaction mixture for a short period.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting residue can be purified by chromatography (e.g., on alumina with petroleum ether as eluent) to yield pure this compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H8 | CID 9214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biphenylene-Containing Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Nature of Biphenylene
This compound is a fascinating polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central, four-membered cyclobutadiene ring.[1][2] This unique structure imparts a planar configuration but also results in 4n π-electrons, rendering the molecule antiaromatic.[1][2] Despite its antiaromatic character, this compound is remarkably more stable than other similar compounds.[1][2]
The incorporation of the rigid and strained this compound unit into polymer backbones is a strategy to create materials with distinctive properties. The central antiaromatic ring can limit electron delocalization, which can be harnessed to enhance the stability of conjugated polymers that might otherwise be prone to oxidation or dimerization.[1][2] This modulation of electronic properties, combined with the inherent rigidity of the this compound unit, makes these polymers promising candidates for advanced applications in electronics, energy, and potentially, the biomedical field.
Synthesis of this compound-Containing Polymers
The creation of this compound-containing polymers involves several modern synthetic methodologies, chosen based on the desired polymer architecture and properties. Key strategies include transition metal-catalyzed cross-coupling reactions, cycloaddition polymerization, and free-radical polymerization.
2.1. Key Synthetic Routes
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira-Hagihara cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. These methods are frequently used to synthesize conjugated microporous polymers (CMPs) by reacting halogenated this compound monomers with suitable cross-linkers, yielding porous networks with high surface areas.[3]
-
Cycloaddition Polymerization: The Diels-Alder [4+2] cycloaddition is a versatile, often metal-free, method for synthesizing polyphenylenes.[4][5] This reaction typically involves a diene and a dienophile and can be used to create highly aromatic, thermally stable polymers.[5] For instance, pyrone-containing monomers can act as dienes, which, upon reaction with dienophiles like bismaleimides, form robust polymer structures.[4][6]
-
Free Radical Polymerization: This common method can be used to create crosslinked polymers from acrylated biphenyl monomers. Precursors such as 2-phenylphenol and 4,4'-dihydroxybiphenyl are first functionalized with acrylate groups and then polymerized to form three-dimensional networks.[7][8]
-
Pressure-Induced Polymerization: A less common but effective method involves the direct compression of crystalline this compound at high pressure (e.g., 14 GPa). This topochemical polymerization can produce crystalline this compound nanoribbons on a milligram scale.[9]
Below is a generalized workflow for the synthesis of this compound-containing polymers.
2.2. Example Experimental Protocol: Synthesis of Acrylated Biphenyl Monomers and Crosslinked Polymers
This protocol is adapted from the free radical polymerization of acrylated biphenyls.[10]
Part 1: Synthesis of Acrylated Biphenyl Monomer (e.g., 4,4'-dihydroxybiphenyldiacrylate)
-
Dissolution: Dissolve 10 g of a biphenyl precursor (e.g., 4,4'-dihydroxybiphenyl) in 200 mL of tetrahydrofuran (THF).
-
Base Addition: Add 1.5 molar equivalents of a tertiary amine base, such as triethylamine (TEA), to the solution. TEA acts to deprotonate the hydroxyl groups of the precursor.
-
Acrylation: Slowly add 2.5 molar equivalents of acryloyl chloride dropwise to the solution while stirring in an ice bath. The reaction is typically allowed to proceed for 2-4 hours.
-
Workup: After the reaction, filter the solution to remove the triethylammonium chloride salt by-product.
-
Purification: Remove the THF solvent using a rotary evaporator. The resulting acrylated monomer (e.g., 4,4'-dihydroxybiphenyldiacrylate, 44BDA) is then purified, often by recrystallization or column chromatography.
Part 2: Free Radical Polymerization
-
Monomer Mixture: Prepare a mixture of the synthesized acrylated biphenyl monomers and a suitable crosslinker. The ratio is varied to control the crosslinking density.
-
Initiator Addition: Add a free radical initiator (e.g., AIBN or benzoyl peroxide) to the monomer mixture.
-
Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The specific temperature and time depend on the initiator used.
-
Curing: The resulting polymer is often cured at an elevated temperature to ensure complete reaction and formation of a stable crosslinked network.
-
Purification: The final polymer is washed with appropriate solvents to remove any unreacted monomers or initiator fragments and then dried under vacuum.
Properties of this compound-Containing Polymers
The inclusion of the this compound moiety significantly influences the thermal, mechanical, and electronic properties of the resulting polymers.
3.1. Thermal Properties
This compound-based materials are known for their high thermal stability and unique thermal transport properties. The rigid, planar structure contributes to high melting points. Molecular dynamics simulations have predicted an ultra-high melting point of up to 4,500 K for a this compound monolayer, comparable to that of graphene.[11][12]
| Property | Material | Value | Direction | Conditions | Source |
| Thermal Conductivity | This compound Monolayer | ~52.8 W m⁻¹ K⁻¹ | x-direction | 100 nm length | [11] |
| This compound Monolayer | ~51.0 W m⁻¹ K⁻¹ | y-direction | 100 nm length | [11] | |
| Silicon this compound Monolayer | 2.46 W m⁻¹ K⁻¹ | a-axis | 300 K | [13][14] | |
| Silicon this compound Monolayer | 3.25 W m⁻¹ K⁻¹ | b-axis | 300 K | [13][14] | |
| Melting Point | This compound Network | ~4500 K | - | Simulation | [11] |
| This compound Network | ~4024 K | - | Simulation | [12] | |
| Interfacial Thermal Conductance | This compound/Graphene | 2.84 × 10⁹ W K⁻¹ m⁻² | - | 300 K | [11][15] |
3.2. Mechanical Properties
The rigid structure of this compound imparts significant stiffness and strength to its polymers. The Young's modulus, a measure of stiffness, is often high, though it can be anisotropic depending on the polymer's structure.
| Property | Material | Value | Direction | Conditions | Source |
| Young's Modulus | This compound Monolayer | 259.7 N/m | - | Simulation | [11] |
| This compound Network | ~1019.4 GPa | - | Simulation | [12] | |
| This compound Nanotubes | 746 - 1259 GPa | - | Simulation | [16] | |
| This compound Monolayer | 14-29% higher in zig-zag | zig-zag vs. armchair | Simulation | [17] | |
| Tensile Strength | Angled meta biphenyl-containing poly(phenylene) | 31% reduction vs. linear para analogue | - | Experimental | [18] |
| Elongation at Break | Angled meta biphenyl-containing poly(phenylene) | 72% reduction vs. linear para analogue | - | Experimental | [18] |
3.3. Optoelectronic and Conductive Properties
The electronic properties of this compound polymers are highly tunable. While the this compound unit itself can disrupt conjugation, leading to blue-shifted absorption spectra compared to fully conjugated analogues[19], it also provides a scaffold for creating materials with useful electronic and ionic conductivity.
| Property | Material | Value | Conditions | Source |
| Band Gap (Eg) | P4BD-EDOT Polymer | 1.54 eV | Electrochemical | [20] |
| P3BD-EDOT Polymer | 1.73 eV | Electrochemical | [20] | |
| Hydroxide (OH⁻) Conductivity | Poly(this compound fluorenylidene piperidinium) | 160 mS cm⁻¹ | 80 °C, IEC = 1.9 mequiv. g⁻¹ | [21] |
| Di(biphenyl)ethane-containing AEM (25% mD) | 187 mS cm⁻¹ | 80 °C, in water | [22] | |
| Field Effect Mobility | Tetrahexyl-substituted BNCBA | up to 2.9 cm²/(V s) | Solution-processed thin film transistor | [23] |
| BET Surface Area | Conjugated Microporous Polymer (CMP-LS2) | 1576 m² g⁻¹ | N₂ Adsorption | [3] |
Polymer Characterization
A multi-technique approach is essential to fully characterize the structure, morphology, and properties of this compound-containing polymers.[24]
-
Structural Analysis: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure and successful polymerization by identifying functional groups and the arrangement of monomer units.[7][24][25]
-
Molecular Weight: Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight distribution, which is crucial as it influences mechanical and thermal properties.[25]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure thermal transitions like the glass transition temperature (Tg) and melting point (Tm), while Thermogravimetric Analysis (TGA) determines thermal stability and decomposition temperatures.[25][26]
-
Morphology: Microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the polymer's surface and internal structure.[25] Small-Angle X-ray Scattering (SAXS) is used to investigate nanoscale phase separation, particularly in ion-conducting polymers.[25]
The following diagram illustrates a typical workflow for characterizing a newly synthesized polymer.
References
- 1. BJOC - this compound-containing polycyclic conjugated compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Conjugated microporous polymers based on this compound for CO2 adsorption and luminescence detection of nitroaromatic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diels–Alder cycloaddition polymerization for porous poly-phenylenes with exceptional gas uptake properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. Synthesis of a this compound nanoribbon by compressing this compound under extreme conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tunable thermal properties of the this compound and the lateral heterostructure formed with graphene: A molecular dynamics investigation [frontiersin.org]
- 12. On the mechanical properties and fracture patterns of the nonbenzenoid carbon allotrope (this compound network): a reactive molecular dynamics study - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanical Properties Analysis of a Monolayer this compound at Different Temperatures [modelling.semnan.ac.ir]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers [mdpi.com]
- 21. Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzer ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00210A [pubs.rsc.org]
- 22. Influence of highly flexible di(biphenyl)ethane units on the properties of poly(arylene piperidinium) anion exchange membranes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04171F [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. measurlabs.com [measurlabs.com]
- 25. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 26. specialchem.com [specialchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biphenylene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the principal synthesis methods of biphenylene and its derivatives. This compound, an antiaromatic hydrocarbon with a strained four-membered ring fused to two benzene rings, is a unique building block in medicinal chemistry and materials science.[1][2] Its derivatives are explored for their electronic properties and as precursors to complex polycyclic aromatic systems.[3]
Ullmann-type Intramolecular Coupling
The Ullmann reaction is a classic method for the formation of biaryl compounds and can be adapted for the intramolecular cyclization of 2,2'-dihalobiphenyls to yield this compound.[4] This method is particularly useful for synthesizing the parent this compound and symmetrically substituted derivatives.
Application Notes:
The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric copper.[5] However, modern variations have been developed to proceed under milder conditions. The choice of starting material, typically 2,2'-diiodobiphenyl or 2,2'-dibromobiphenyl, is critical, with the iodo-substituted compounds generally showing higher reactivity.[4] The reaction is sensitive to steric hindrance near the coupling sites. A solvent-free approach using ball milling has been shown to produce quantitative yields of 2,2'-dinitrobiphenyl, a precursor to substituted biphenylenes.[6]
Comparative Data for Ullmann-type Synthesis of this compound:
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-Diiodobiphenyl | Copper-bronze alloy | None (neat) | ~290 | < 1 | 50-90 (conversion) | [7] |
| 2,2'-Diiodobiphenyl | Cuprous Oxide | None (neat) | 350 | - | ~40 | [4] |
| 1-Iodo-2-nitrobenzene (dimerization) | Copper | None (solvent-free) | High | - | 97 | [6] |
Experimental Protocol: Ullmann Synthesis of this compound from 2,2'-Diiodobiphenyl
Materials:
-
2,2'-Diiodobiphenyl
-
Copper-bronze alloy (fine powder)
-
Sand (acid-washed)
-
Toluene
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a dry round-bottom flask, thoroughly mix 2,2'-diiodobiphenyl (1.0 eq) with a copper-bronze alloy (4.0 eq).
-
Heat the mixture in a sand bath to approximately 290 °C. The reaction is typically rapid and should be monitored closely.
-
After cooling, the solid reaction mass is ground and extracted with hot toluene.
-
The toluene extract is filtered through a pad of Celite to remove copper salts.
-
The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by sublimation or recrystallization from ethanol.
Reaction Pathway
Caption: Ullmann synthesis of this compound from 2,2'-diiodobiphenyl.
Cobalt-Catalyzed [2+2+2] Cycloaddition
A versatile method for the synthesis of substituted biphenylenes involves the cobalt-catalyzed [2+2+2] cycloaddition of a 1,2-diethynylbenzene with an alkyne.[8] This approach allows for the construction of the this compound core with a wide range of substituents introduced from the alkyne coupling partner.
Application Notes:
This method is highly modular, enabling the synthesis of a library of this compound derivatives by varying the alkyne component. The reaction is catalyzed by cobalt complexes, such as cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂). The regioselectivity of the cycloaddition can be a key consideration when using unsymmetrical alkynes. This method is particularly advantageous for creating complex and unsymmetrically substituted biphenylenes that are difficult to access through other routes.[8]
Comparative Data for Cobalt-Catalyzed this compound Synthesis:
| 1,2-Diethynylbenzene Derivative | Alkyne | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Diethynylbenzene | Bis(trimethylsilyl)acetylene | CpCo(CO)₂ | Octane | Reflux | 70-80 | [8] |
| o-Diethynylbenzene | Phenylacetylene | CpCo(CO)₂ | Toluene | Reflux | High | [8] |
| o-Diethynylbenzene | Propyne | CpCo(CO)₂ | Toluene | Reflux | High | [8] |
Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,3-Bis(trimethylsilyl)this compound
Materials:
-
1,2-Diethynylbenzene
-
Bis(trimethylsilyl)acetylene (BTMSA)
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)
-
Anhydrous octane or toluene
-
Silica gel for chromatography
Procedure:
-
To a solution of 1,2-diethynylbenzene (1.0 eq) in anhydrous octane, add a solution of bis(trimethylsilyl)acetylene (1.2 eq) in octane.
-
Add CpCo(CO)₂ (0.1 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired substituted this compound.
Reaction Pathway
Caption: Cobalt-catalyzed [2+2+2] cycloaddition for this compound synthesis.
Dimerization of Benzyne
The dimerization of in-situ generated benzyne provides a direct route to this compound.[9] Benzyne is a highly reactive intermediate that can be generated from various precursors, such as 2-aminobenzotriazole or o-dihalobenzenes.
Application Notes:
This method can produce this compound in high yield under mild conditions, particularly when benzyne is generated from the oxidation of 1-aminobenzotriazole.[9] However, the generation of benzyne from other precursors can sometimes lead to low yields and the formation of byproducts like triphenylene.[9] The choice of benzyne precursor and the reaction conditions are crucial for optimizing the yield of this compound.
Comparative Data for this compound Synthesis via Benzyne Dimerization:
| Benzyne Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Aminobenzotriazole | Lead tetraacetate | Dichloromethane | Room Temp | ~90 | [9] |
| Anthranilic acid | Amyl nitrite | 1,2-Dichloroethane | 80 | 21-30 | [4] |
| o-Fluorobromobenzene | Magnesium | Tetrahydrofuran | Reflux | Low | [4] |
Experimental Protocol: this compound from 1-Aminobenzotriazole
Materials:
-
1-Aminobenzotriazole
-
Lead tetraacetate
-
Anhydrous dichloromethane
-
Silica gel for chromatography
Procedure:
-
Dissolve 1-aminobenzotriazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Slowly add a solution of lead tetraacetate (1.1 eq) in dichloromethane to the stirred solution at room temperature.
-
The reaction is typically rapid, as indicated by the evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Filter the reaction mixture to remove lead salts.
-
Wash the filtrate with sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Reaction Pathway
Caption: Synthesis of this compound via the dimerization of a benzyne intermediate.
Synthesis via Organozinc Intermediates
A more recent and efficient method for synthesizing this compound and its derivatives involves the intramolecular coupling of 2,2'-dilithiobiaryls mediated by zinc and copper salts.[1] This approach offers high yields and proceeds under relatively mild conditions.
Application Notes:
This one-pot reaction starts with the ortho-dianion of a biphenyl derivative, which is then transmetalated with a zinc salt (e.g., ZnCl₂) to form an organozinc intermediate. Subsequent addition of a copper salt (e.g., CuCl₂) induces the intramolecular coupling to form the this compound core.[1] This method is advantageous for its high yields and the ability to synthesize a range of substituted biphenylenes. Yields for this method are reported to be in the range of 46-81%.[1]
Comparative Data for Organozinc-Mediated this compound Synthesis:
| Biphenyl Derivative | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Biphenyl | n-BuLi, TMEDA, ZnCl₂, CuCl₂ | THF | -78 to RT | 37 | [1] |
| 4,4'-Dimethylbiphenyl | n-BuLi, TMEDA, ZnCl₂, CuCl₂ | THF | -78 to RT | 65 | [1] |
| 3,3',5,5'-Tetra-tert-butylbiphenyl | t-BuLi, ZnCl₂, CuCl₂ | THF | -78 to RT | 81 | [1] |
Experimental Protocol: this compound from Biphenyl via Organozinc Intermediate
Materials:
-
Biphenyl
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Hydrochloric acid (4 M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve biphenyl (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C and add n-BuLi (2.2 eq) dropwise. Stir for 2 hours at room temperature to form the 2,2'-dilithiobiphenyl dianion.
-
Cool the reaction mixture to -78 °C and add a solution of anhydrous ZnCl₂ (2.4 eq) in THF. Stir for 90 minutes.
-
Add anhydrous CuCl₂ (2.4 eq) to the mixture and stir for 3 hours at -78 °C, then allow to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 4 M hydrochloric acid.
-
Extract the product with toluene.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from pentane followed by vacuum sublimation to obtain pure this compound.
Reaction Pathway
Caption: Synthesis of this compound via an organozinc intermediate.
These methods provide a versatile toolkit for accessing this compound and its derivatives, each with its own advantages and limitations. The choice of synthetic route will depend on the desired substitution pattern, scale of the reaction, and available starting materials. For the synthesis of the parent this compound, the dimerization of benzyne generated from 1-aminobenzotriazole offers a high-yielding and mild option. For substituted biphenylenes, the cobalt-catalyzed cycloaddition provides excellent modularity, while the organozinc-mediated route offers high yields for a range of derivatives. The classic Ullmann coupling remains a viable, albeit often harsh, method for specific precursors.
References
- 1. Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. This compound-containing polycyclic conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. researchgate.net [researchgate.net]
Applications of Biphenylene in Organic Electronics: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Biphenylene, a polycyclic aromatic hydrocarbon with a unique structure consisting of two benzene rings fused to a four-membered cyclobutadiene ring, has emerged as a promising building block for advanced organic electronic materials. Its rigid and planar geometry, combined with its distinct electronic properties, offers exciting opportunities for the development of high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This document provides a comprehensive overview of the applications of this compound in these areas, including a summary of key performance data, detailed experimental protocols, and visualizations of relevant processes.
Data Presentation: Performance of this compound-Based Organic Electronic Devices
The performance of organic electronic devices is paramount for their practical application. This compound-based materials have demonstrated significant potential, particularly in achieving high charge carrier mobilities in OFETs. The following tables summarize key performance metrics for various this compound-containing devices.
| Device Type | This compound-Based Material | Key Performance Metric | Value | Reference |
| OFET | Tetrahexyl-substituted bisnaphtho[2′,3′:3,4]cyclobut[1,2-b:1′,2′-i]anthracene | Hole Mobility (µh) | 2.9 cm²/Vs | [1][2][3] |
| OFET | Triisobutylsilyl (TIBS)-protected this compound-containing polycyclic aromatic hydrocarbon | Hole Mobility (µh) | 0.52 cm²/Vs | [4] |
| OFET | Triisopropylsilyl (TIPS)-protected this compound-containing polycyclic aromatic hydrocarbon | Hole Mobility (µh) | 0.19 cm²/Vs | [4] |
| OFET | Triethylsilyl (TES)-protected this compound-containing polycyclic aromatic hydrocarbon | Hole Mobility (µh) | 0.075 cm²/Vs | [4] |
| Device Type | Biphenyl-Containing Material (for comparison) | Key Performance Metric | Value | Reference |
| OLED | 2,4-diphenyl-6-(49triphenylsilanylbiphenyl-4-yl)-1,3,5-triazine (Hole Blocking Layer) | Max. External Quantum Efficiency (EQE) | 17.5% | [5] |
| Blue OLED | Biphenyl-containing emitter | Max. External Quantum Efficiency (EQE) | 5.32 cd/A (Luminous Efficiency) | [6] |
| Device Type | Biphenyl-Containing Material (for comparison) | Key Performance Metric | Value | Reference |
| OPV | Biphenyl compound as additive | Power Conversion Efficiency (PCE) | Improvement noted, specific value not provided in abstract | [7] |
| OPV | Polythiophene with bi(thienylenevinylene) side chains | Power Conversion Efficiency (PCE) | 3.18% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a high-mobility this compound-based organic semiconductor and the fabrication of organic electronic devices.
Protocol 1: Synthesis of a this compound-Containing Acene for High-Mobility OFETs
This protocol is based on the synthesis of this compound-containing polycyclic aromatic hydrocarbons which have shown high charge carrier mobilities.
Materials:
-
α,α,α′,α′-tetrabromo-o-xylene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., THF)
-
n-Butyllithium (n-BuLi)
-
Methanol (MeOH)
-
Trialkylsilyl halide (e.g., triisobutylsilyl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
Procedure:
-
Synthesis of Benzo[b]this compound:
-
Under an inert atmosphere, dissolve α,α,α′,α′-tetrabromo-o-xylene in anhydrous THF.
-
Add potassium tert-butoxide (t-BuOK) portion-wise at a controlled temperature to induce cyclization, yielding a this compound derivative.
-
Perform a halogen-lithium exchange using n-butyllithium followed by quenching with methanol to obtain benzo[b]this compound.
-
-
Functionalization with Silyl Groups:
-
The synthesized this compound core can be further functionalized to improve solubility and influence molecular packing.
-
A common method is the introduction of trialkylsilyl groups (TES, TIPS, TIBS) via Sonogashira cross-coupling reactions with the corresponding silyl-acetylenes.[4]
-
Protocol 2: Fabrication of a Solution-Processed this compound-Based OFET
This protocol describes the fabrication of a top-gate, bottom-contact organic field-effect transistor using a solution-processable this compound derivative.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound-based organic semiconductor (e.g., tetrahexyl-substituted bisnaphthocyclobutaanthracene) dissolved in an organic solvent (e.g., chlorobenzene, 10 mg/mL)
-
Gold (Au) for source and drain electrodes
-
Dielectric material (e.g., PMMA in a suitable solvent)
-
Gate electrode material (e.g., evaporated Aluminum)
Device Fabrication Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen and then bake at 120°C for 30 minutes to remove any residual solvent.
-
Treat the substrate with an oxygen plasma or a UV-ozone cleaner for 10 minutes to improve the surface wettability.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on the SiO₂ surface using photolithography or a shadow mask.
-
Deposit a thin layer of chromium (Cr, ~5 nm) as an adhesion layer, followed by a layer of gold (Au, ~40 nm) by thermal evaporation.
-
-
Semiconductor Deposition:
-
Spin-coat the solution of the this compound-based semiconductor onto the substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the film at an optimized temperature (e.g., 100-150°C) to improve crystallinity and molecular ordering.
-
-
Dielectric and Gate Deposition:
-
Spin-coat the dielectric layer (e.g., PMMA) on top of the semiconductor layer.
-
Anneal the dielectric layer to remove the solvent.
-
Finally, deposit the gate electrode (e.g., Al, ~100 nm) by thermal evaporation through a shadow mask.
-
Protocol 3: Fabrication of a this compound-Based OLED (General Procedure)
While specific high-performance this compound-core emitters are still under active research, a general fabrication protocol for a vacuum-deposited OLED is provided below. The this compound-based material would be incorporated into the emissive layer (EML).
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole injection layer (HIL) material (e.g., HAT-CN)
-
Hole transport layer (HTL) material (e.g., NPB)
-
This compound-based emissive material (as host or dopant)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Device Fabrication Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate as described in Protocol 2.
-
Layer Deposition: Sequentially deposit the organic layers and the cathode by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
HIL (e.g., HAT-CN, 5 nm)
-
HTL (e.g., NPB, 40 nm)
-
EML (this compound material, 20 nm)
-
ETL (e.g., TPBi, 40 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Protocol 4: Fabrication of a this compound-Based OPV (General Procedure)
For OPVs, this compound derivatives can be explored as either donor or acceptor materials. The following is a general protocol for a bulk heterojunction (BHJ) solar cell.
Materials:
-
ITO-coated glass substrate
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
This compound-based donor or acceptor material
-
Fullerene acceptor (e.g., PC₇₁BM) or non-fullerene donor
-
Electron transport layer (ETL) material (e.g., ZnO nanoparticles)
-
Cathode material (e.g., Aluminum)
Device Fabrication Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution and anneal the substrate.
-
Active Layer Deposition:
-
Prepare a blend solution of the this compound-based material and its counterpart (donor/acceptor) in a suitable organic solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane).
-
Spin-coat the blend solution on top of the HTL in an inert atmosphere.
-
Anneal the active layer to optimize the morphology.
-
-
ETL and Cathode Deposition:
-
Deposit the ETL (if used).
-
Deposit the cathode (e.g., Al) by thermal evaporation.
-
-
Encapsulation: Encapsulate the device to ensure long-term stability.
Mandatory Visualization
The following diagrams illustrate key conceptual workflows and relationships in the context of this compound-based organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crystal Engineering of this compound-Containing Acenes for High-Mobility Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - this compound-containing polycyclic conjugated compounds [beilstein-journals.org]
Biphenylene as a Versatile Building Block in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenylene, a polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central anti-aromatic four-membered ring, has emerged as a fascinating and versatile building block in materials science. Its unique planar structure and electronic properties, arising from the interplay between aromatic and anti-aromatic moieties, offer exciting opportunities for the design and synthesis of novel materials with tailored functionalities. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based materials, catering to researchers in materials science, organic electronics, and porous materials.
Applications of this compound-Based Materials
The incorporation of the this compound unit into various material architectures has led to a wide range of potential applications, including:
-
Organic Electronics: this compound's rigid and planar structure, combined with its tunable electronic properties, makes it an attractive component for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The anti-aromatic core can influence the material's frontier molecular orbital energy levels and charge transport characteristics.
-
Porous Materials: this compound can be utilized as a building block for conjugated microporous polymers (CMPs) and metal-organic frameworks (MOFs). These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for gas storage and separation, catalysis, and sensing.[1]
-
Two-Dimensional (2D) Materials: The on-surface synthesis of 2D this compound networks has opened up new avenues for creating novel carbon allotropes with unique electronic and mechanical properties. These 2D materials are being explored for applications in nanoelectronics and catalysis.
Synthesis Protocols
Protocol 1: Synthesis of this compound-Based Conjugated Microporous Polymers (CMPs) via Sonogashira-Hagihara Cross-Coupling
This protocol describes the synthesis of a conjugated microporous polymer network incorporating this compound units. The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes.
Workflow for Sonogashira-Hagihara Polymerization
Figure 1: General workflow for the synthesis of this compound-based CMPs.
Materials:
-
3,4',5-tribromobiphenyl (monomer)
-
1,4-diethynylbenzene (monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Toluene (solvent)
-
Triethylamine (base and solvent)
-
Methanol, Acetone, Chloroform (for washing)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4',5-tribromobiphenyl, 1,4-diethynylbenzene, Pd(PPh3)4, and CuI.
-
Add a degassed mixture of toluene and triethylamine to the flask.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Heat the mixture to 80-100 °C and stir vigorously for 24-48 hours. A precipitate should form as the polymerization proceeds.
-
After cooling to room temperature, collect the solid polymer by filtration.
-
Wash the polymer extensively with methanol, acetone, and chloroform to remove any remaining monomers, oligomers, and catalyst residues.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 80 °C) overnight to obtain the final conjugated microporous polymer.
Protocol 2: On-Surface Synthesis of a 2D this compound Network on Au(111)
This protocol outlines the fabrication of a two-dimensional this compound network on a gold (111) surface under ultra-high vacuum (UHV) conditions. The synthesis involves the deposition of a specific precursor molecule followed by a thermally induced Ullmann-like coupling and subsequent dehydrofluorination (HF-zipping) reaction.
Logical Relationship for On-Surface Synthesis
Figure 2: Key stages in the on-surface synthesis of a 2D this compound network.
Materials and Equipment:
-
4,4''-dibromo-2,2',2'',5,5',5''-hexafluoro-1,1':4',1''-terphenyl (DHTP) precursor
-
Au(111) single crystal
-
Ultra-high vacuum (UHV) system equipped with:
-
Molecular evaporator (Knudsen cell)
-
Sample manipulator with heating and cooling capabilities
-
Scanning Tunneling Microscope (STM) for in-situ characterization
-
Procedure:
-
Substrate Preparation: Prepare a clean and atomically flat Au(111) surface by cycles of argon ion sputtering and annealing in UHV.
-
Precursor Deposition: Deposit the DHTP precursor molecules onto the clean Au(111) surface held at room temperature. The deposition is performed using a molecular evaporator at a controlled rate to achieve sub-monolayer coverage.
-
Polymerization: Anneal the sample to a temperature sufficient to induce a debrominative Ullmann-like coupling reaction, leading to the formation of poly(para-phenylene) chains. This step is typically monitored in-situ using STM.
-
Cyclodehydrofluorination (HF-zipping): Further anneal the sample to a higher temperature to trigger the intramolecular and intermolecular C-H/C-F activation, resulting in the formation of the this compound network through a "zipping" reaction.
-
Characterization: The resulting 2D this compound network can be characterized in-situ using STM to confirm its atomic structure and long-range order.
Characterization Protocols
Protocol 3: Atomic Force Microscopy (AFM) Imaging of this compound-Based Polymer Thin Films
AFM is a powerful technique for characterizing the surface topography and morphology of polymer thin films at the nanoscale.
Workflow for AFM Characterization
Figure 3: General workflow for AFM characterization of polymer thin films.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound-based polymer in a suitable solvent.
-
Deposit a thin film onto a freshly cleaved mica or clean silicon wafer substrate using a technique like spin-coating or drop-casting.[2]
-
If necessary, anneal the film to improve molecular ordering.
-
-
AFM Imaging:
-
Mount the sample onto the AFM stage.
-
Use TappingMode™ or a similar non-contact/intermittent-contact mode to minimize sample damage.
-
Select a cantilever with an appropriate spring constant and resonant frequency for imaging polymers.
-
Engage the tip on the surface and optimize the imaging parameters (setpoint amplitude, scan rate, and feedback gains) to obtain a high-quality image.
-
Acquire both topography (height) and phase images simultaneously. The phase image can provide information about variations in material properties.[3]
-
-
Data Analysis:
-
Process the raw AFM images using appropriate software to remove artifacts such as bowing and tilt.
-
Analyze the topography to determine surface roughness, domain sizes, and other morphological features.
-
Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis of this compound-Containing Polymers
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material.
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is clean and free of surface contaminants.[4] Samples can be in the form of thin films, powders, or pellets.
-
Mount the sample on a suitable sample holder using double-sided adhesive tape or a sample press.
-
-
Data Acquisition:
-
Introduce the sample into the UHV chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, and any heteroatoms) to determine their chemical states.[5]
-
Use a charge neutralizer (e.g., a low-energy electron flood gun) to compensate for charging effects on the insulating polymer surface.[6]
-
-
Data Analysis:
-
Calibrate the binding energy scale of the spectra using a reference peak, typically the C 1s peak for adventitious carbon at 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolve the different chemical states of each element.
-
Quantify the elemental composition from the peak areas using appropriate sensitivity factors.
-
Quantitative Data
The following tables summarize key quantitative data for this compound-based materials.
Table 1: Mechanical and Thermal Properties of this compound-Based Materials
| Material | Property | Value | Reference |
| This compound Nanotubes | Young's Modulus | 746 - 1259 GPa | [7] |
| This compound Nanotubes | Melting Point | ~4000 K | [7] |
| This compound Monolayer | Young's Modulus | 259.7 N/m | [3] |
| This compound Monolayer | Melting Point | ~4500 K | [3] |
Table 2: Performance of this compound-Based Organic Field-Effect Transistors (OFETs)
| This compound Derivative | Mobility (cm²/Vs) | ON/OFF Ratio | Threshold Voltage (V) | Reference |
| Tetrathienoacene-based | > 3 x 10⁻³ (n-type) | - | - | [8] |
| Pentacene-based | - | 2 x 10⁷ | -0.75 | [9] |
| C60 on h-BN | 1.7 - 2.9 | - | - |
Note: The performance of OFETs is highly dependent on the specific molecular structure, device architecture, and fabrication conditions. The data presented here are for representative examples and may not be directly comparable.
Conclusion
This compound is a promising building block for the development of advanced materials with diverse applications. The protocols and data presented in this document provide a starting point for researchers interested in exploring the synthesis, characterization, and application of this compound-based materials. The unique properties of this compound offer a rich design space for creating next-generation materials for electronics, energy, and environmental applications. Further research into the structure-property relationships of these materials will undoubtedly unlock their full potential.
References
- 1. Atomic Force Microscopy Workshops - Ploymer Charaterization [afmworkshop.com]
- 2. researchgate.net [researchgate.net]
- 3. details | Park Systems [parksystems.com]
- 4. XPS Analysis of Surface Modified Polymers [eag.com]
- 5. Surface Characterization of Polymer Blends by XPS and ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface spectroscopy (XPS) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 7. researchgate.net [researchgate.net]
- 8. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 9. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
Application Notes and Protocols: Biphenylene in Semiconductor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biphenylene-containing molecules in semiconductor research, with a focus on organic field-effect transistors (OFETs). Detailed protocols for the synthesis of a high-performance this compound-based organic semiconductor and the fabrication of a solution-processed thin-film transistor are provided below.
Introduction to this compound in Semiconductors
This compound, a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a four-membered cyclobutadiene ring, has garnered significant interest in materials science. The incorporation of a this compound unit into larger acene frameworks is a strategy to enhance the stability of organic semiconductors while maintaining desirable electronic properties.[1][2][3][4] The unique electronic structure of this compound can be leveraged to engineer the molecular packing and charge transport characteristics of organic semiconducting materials.[5]
One notable example is the development of derivatives of bisnaphtho[2′,3′:3,4]cyclobut[1,2-b:1′,2′-i]anthracene (BNCBA), where alkyl substitutions have been shown to significantly modify the π–π stacking in single crystals. This crystal engineering approach has led to the development of high-mobility p-type organic semiconductors suitable for solution-processed thin-film transistors.[5] Specifically, the tetrahexyl derivative of BNCBA has demonstrated a high field-effect mobility of up to 2.9 cm²/(V s).[5]
Key Applications
The primary application of this compound-containing compounds in semiconductor research is in the development of active materials for organic electronic devices, including:
-
Organic Field-Effect Transistors (OFETs): this compound derivatives have been successfully used as the semiconducting channel in OFETs, demonstrating high charge carrier mobility.[5]
-
Organic Light-Emitting Diodes (OLEDs): While less explored, the stability and tunable electronic properties of this compound derivatives make them potential candidates for host or charge-transporting materials in OLEDs.
-
Two-Dimensional (2D) Materials: Theoretical studies have explored the potential of this compound-based 2D networks (e.g., BPN-InN, BPN-BN) as novel semiconductors with direct and tunable bandgaps, suggesting applications in optoelectronics.[5]
Quantitative Data Presentation
The following table summarizes the performance of a solution-processed organic thin-film transistor based on a tetrahexyl-substituted this compound-containing acene.
| Parameter | Value | Reference |
| Semiconductor Material | Tetrahexyl-bisnaphtho[2′,3′:3,4]cyclobut[1,2-b:1′,2′-i]anthracene (tetrahexyl-BNCBA) | [5] |
| Device Architecture | Solution-processed thin-film transistor | [5] |
| Field-Effect Mobility (μ) | up to 2.9 cm²/Vs | [5] |
| On/Off Current Ratio (Ion/Ioff) | > 105 | [5] |
| Threshold Voltage (Vth) | -10 V | [5] |
Experimental Protocols
I. Synthesis of Tetrahexyl-bisnaphtho[2′,3′:3,4]cyclobut[1,2-b:1′,2′-i]anthracene
This protocol describes the synthesis of a high-mobility, solution-processable organic semiconductor containing a this compound core.
Materials:
-
Precursor molecule (specific dibrominated aromatic compound)
-
n-Hexylzinc bromide
-
Pd(dppf)Cl₂ (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard reagents for workup and purification (e.g., hydrochloric acid, brine, magnesium sulfate, silica gel, organic solvents for chromatography)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the dibrominated precursor molecule in anhydrous THF.
-
Grignard Reagent Addition: To the stirred solution, add a solution of n-hexylzinc bromide in THF dropwise at room temperature.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/dichloromethane gradient).
-
Recrystallization: Further purify the product by recrystallization from a solvent mixture like ethanol/dichloromethane to obtain the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized tetrahexyl-BNCBA using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Fabrication of a Solution-Processed Organic Thin-Film Transistor (OFET)
This protocol outlines the fabrication of a top-contact, bottom-gate OFET using the synthesized tetrahexyl-BNCBA.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Synthesized tetrahexyl-BNCBA
-
High-purity organic solvent (e.g., chloroform or dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ wafer by ultrasonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and bake at 120 °C for 30 minutes to remove any residual moisture.
-
Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM). This can be done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition. This treatment improves the surface properties for organic semiconductor deposition.
-
Semiconductor Deposition: Prepare a dilute solution of tetrahexyl-BNCBA (e.g., 5 mg/mL) in a high-purity organic solvent like chloroform. Deposit the semiconductor layer onto the OTS-treated substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness and morphology.
-
Annealing: Anneal the semiconductor film at a specific temperature (e.g., 100 °C) for a set duration (e.g., 30 minutes) in a nitrogen-filled glovebox to improve the crystallinity and morphology of the film.
-
Electrode Deposition: Deposit the gold source and drain electrodes onto the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask dimensions.
-
Characterization: Characterize the electrical performance of the fabricated OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the field-effect mobility, on/off current ratio, and threshold voltage.
Visualizations
Caption: Workflow for the synthesis of tetrahexyl-BNCBA.
Caption: Workflow for the fabrication of a solution-processed OFET.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal Engineering of this compound-Containing Acenes for High-Mobility Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - this compound-containing polycyclic conjugated compounds [beilstein-journals.org]
- 4. Chemical durability engineering of solution-processed oxide thin films and its application in chemically-robust patterned oxide thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
Application Notes and Protocols for the Sublimation of Biphenylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocol for the purification of biphenylene via vacuum sublimation. While specific quantitative data for the sublimation of this compound is not widely available in the reviewed literature, this document outlines a general procedure based on established vacuum sublimation techniques for analogous aromatic compounds.
Introduction to this compound Sublimation
This compound is a polycyclic aromatic hydrocarbon with a unique structure consisting of two benzene rings fused to a central four-membered ring. Its electronic and structural properties make it a molecule of interest in materials science and organic electronics. Purification of this compound is crucial for obtaining accurate characterization and ensuring optimal performance in various applications.
Sublimation is a phase transition in which a substance transitions directly from a solid to a gas, bypassing the liquid phase. This technique is a highly effective method for purifying solid organic compounds that have a sufficiently high vapor pressure and are thermally stable.[1][2] Vacuum sublimation, carried out under reduced pressure, lowers the sublimation temperature, thereby preventing thermal decomposition of the target compound.[1][2] This method is particularly advantageous as it avoids the use of solvents, yielding a highly pure crystalline product.[2]
Experimental Apparatus
A standard laboratory vacuum sublimation apparatus is required. The typical setup consists of the following components:
-
Sublimation Tube/Flask: A glass vessel to hold the crude this compound sample.
-
Cold Finger: A condenser filled with a coolant (e.g., cold water or a dry ice/acetone slurry) on which the purified this compound will deposit.
-
Vacuum Source: A vacuum pump capable of achieving a pressure in the range of 10⁻² to 10⁻³ mbar.
-
Heating Source: A heating mantle, oil bath, or sand bath to gently and uniformly heat the sublimation tube.
-
Temperature and Pressure Gauges: To monitor the experimental conditions accurately.
Experimental Protocol
The following is a general protocol for the vacuum sublimation of this compound. The parameters provided are based on general sublimation procedures and the limited data available for this compound. Optimization of temperature and pressure may be necessary to achieve the best results.
1. Preparation of the Sample and Apparatus:
- Ensure the crude this compound sample is completely dry, as residual solvent can interfere with the sublimation process.[3]
- Thoroughly clean and dry all glassware before assembly.
- Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.
2. Loading the Sample:
- Place the crude this compound powder at the bottom of the sublimation tube.
3. Evacuation of the System:
- Connect the apparatus to the vacuum pump and begin to evacuate the system.
- A pressure of 10⁻² to 10⁻³ mbar is generally suitable for the sublimation of organic compounds.
4. Cooling the Cold Finger:
- Once the desired vacuum is achieved, begin circulating the coolant through the cold finger.
5. Heating the Sample:
- Gradually heat the bottom of the sublimation tube using the heating source.
- A temperature of approximately 85°C has been used to sublimate this compound for spectroscopic analysis. This can be used as a starting point for optimization.
- Observe the apparatus closely. The this compound should start to deposit as fine, pale-yellow crystals on the cold finger.
- Adjust the temperature as needed to maintain a steady rate of sublimation without melting or decomposition of the material.
6. Collection of the Purified Product:
- Once the sublimation is complete (no more material is observed subliming from the bottom of the tube), turn off the heating source and allow the apparatus to cool to room temperature under vacuum.
- Once cooled, slowly and carefully vent the system to atmospheric pressure.
- Carefully remove the cold finger from the apparatus.
- Scrape the purified this compound crystals from the cold finger onto a clean, dry surface.
7. Characterization of the Purified Product:
- Determine the yield of the purified this compound.
- Assess the purity of the sublimed material using appropriate analytical techniques, such as:
- Melting Point Analysis: A sharp melting point close to the literature value (approximately 110-111°C) indicates high purity.
- Spectroscopy (NMR, IR, UV-Vis): To confirm the chemical identity and purity of the compound.
- Chromatography (GC, HPLC): To detect and quantify any remaining impurities.
Data Presentation
Due to the lack of specific published data on the purification of this compound by sublimation, a comprehensive table of quantitative data cannot be provided. Researchers should meticulously record their experimental parameters and results to build a data set for this process. Key parameters to record are presented in the table below.
| Parameter | Value | Notes |
| Starting Material | ||
| Initial Mass (g) | ||
| Initial Purity (%) | (If known) | |
| Sublimation Conditions | ||
| Temperature (°C) | 85 (starting point) | Optimize for best results |
| Pressure (mbar) | 10⁻² - 10⁻³ | |
| Duration (h) | ||
| Purified Product | ||
| Final Mass (g) | ||
| Yield (%) | ||
| Final Purity (%) | Determined by analytical methods | |
| Appearance | Pale-yellow crystals | |
| Melting Point (°C) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the vacuum sublimation process for this compound.
Caption: Workflow for this compound sublimation.
Logical Relationship of Sublimation Parameters
The success of the sublimation process depends on the interplay between temperature and pressure, which dictates the phase of the substance.
References
Application Notes and Protocols for Biphenylene Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biphenylene derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). This compound-based materials are a promising class of organic semiconductors utilized as emitters, host materials, and charge transporters in OLEDs due to their rigid structure, high thermal stability, and tunable electronic properties.[1][2] This document details the synthesis of representative this compound derivatives, protocols for OLED device fabrication and characterization, and a summary of their performance data.
Overview of this compound Derivatives in OLEDs
This compound derivatives can be functionalized to serve various roles within an OLED device architecture. Their wide bandgap and high triplet energy make them particularly suitable as host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, especially for blue OLEDs which remain a significant challenge in the field.[3][4][5] By incorporating different functional groups, their charge transport properties can be tailored to facilitate efficient injection and transport of electrons and holes, leading to improved device efficiency and stability.[2]
Key Applications:
-
Host Materials: this compound derivatives are excellent host materials, particularly for phosphorescent OLEDs (PhOLEDs), as their high triplet energy prevents the quenching of triplet excitons from the phosphorescent dopant.[1][6]
-
Emitters: Functionalized this compound cores can act as efficient fluorescent or TADF emitters, offering high quantum yields and color purity.
-
Charge Transport Layers: By attaching electron-donating or electron-withdrawing moieties, this compound derivatives can be engineered as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs).[2]
Experimental Protocols
Synthesis of a Representative this compound Derivative: 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)
This protocol describes the synthesis of BTBP, a this compound derivative utilized as a bipolar host material for blue phosphorescent OLEDs.[3][4][7]
Materials:
-
Biphenyl-2,2′-dicarboxylic acid
-
Methanol
-
Sulfuric acid
-
Hydrazine hydrate
-
Benzoyl chloride
-
Phosphorus pentachloride
-
Aniline
-
Toluene
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for recrystallization (e.g., ethanol, diethyl ether)
Procedure:
-
Esterification: Reflux a mixture of biphenyl-2,2′-dicarboxylic acid in methanol with a catalytic amount of sulfuric acid to produce dimethyl biphenyl-2,2′-dicarboxylate.
-
Hydrazinolysis: React the resulting diester with hydrazine hydrate in a suitable solvent like ethanol under reflux to form biphenyl-2,2′-dicarbohydrazide.
-
Formation of the Oxadiazole Precursor: Treat the dihydrazide with benzoyl chloride in the presence of a base to yield the corresponding N,N'-dibenzoyldihydrazide.
-
Cyclization to Triazole: The synthesis of the triazole ring can be achieved through a multi-step process involving reaction with phosphorus pentachloride followed by condensation with aniline.
-
Purification: Purify the crude BTBP product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent to obtain a high-purity material suitable for OLED fabrication.
OLED Device Fabrication by Thermal Evaporation
This protocol outlines the fabrication of a multilayer OLED using a this compound derivative as a host material in the emissive layer.[8][9][10][11][12][13][14]
Equipment and Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Substrate cleaning solutions (e.g., Hellmanex solution, deionized water, isopropanol, acetone)[9]
-
Ultrasonic bath[9]
-
UV-Ozone cleaner or oxygen plasma system
-
High-vacuum thermal evaporation system (typically < 10⁻⁶ Torr)
-
Quartz crystal microbalance for thickness monitoring
-
Shadow masks for patterning the organic and metal layers
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): e.g., N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB)
-
Emissive Layer (EML): this compound derivative (host) co-deposited with a phosphorescent or TADF emitter (dopant)
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) or 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)[9]
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Cathode material: Aluminum (Al)
-
Glovebox system for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in a cleaning solution (e.g., 1% Hellmanex in deionized water), deionized water, acetone, and isopropanol for 15 minutes each.[9]
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[10]
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and the organic materials into the thermal evaporation chamber.
-
Deposit the organic layers sequentially under high vacuum. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical device structure is:
-
HIL (e.g., HAT-CN, 5 nm)
-
HTL (e.g., NPB, 40 nm)
-
EML (e.g., this compound host doped with emitter, 20 nm, with a specific doping concentration)
-
ETL (e.g., Alq₃ or TmPyPB, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.[9]
-
-
Encapsulation:
Device Characterization
This protocol describes the standard procedures for evaluating the performance of the fabricated OLEDs.[1][15][16][17][18]
Equipment:
-
Source measure unit (SMU)
-
Calibrated photodiode or spectroradiometer
-
Probe station
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the OLED device on the probe station.
-
Apply a forward voltage bias to the device using the SMU and measure the corresponding current and luminance.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.
-
-
Efficiency Measurements:
-
From the J-V-L data, calculate the following efficiency metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π × Luminance) / (Current Density × Voltage)
-
External Quantum Efficiency (EQE, %): This requires a calibrated integrating sphere or a spectroradiometer to measure the total light output.[1]
-
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a constant driving voltage using a spectroradiometer.
-
From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) to quantify the emission color.
-
-
Lifetime Measurement:
-
Operate the device at a constant current density (e.g., corresponding to an initial luminance of 1000 cd/m²) and monitor the luminance over time.
-
The device lifetime (e.g., LT₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.[1]
-
Data Presentation
The performance of OLEDs incorporating this compound derivatives is summarized in the tables below.
Photophysical Properties of this compound Derivatives
| Compound Class | Role | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | PLQY (%) | Triplet Energy (eV) | Reference |
| Carbazole-biphenyl | Host | ~340 | ~380 | - | >2.6 | [19] |
| Imidazole-biphenyl | Emitter | ~350 | ~450 (deep blue) | ~4.43 (EQE) | - | [20][21] |
| Triazole-biphenyl (BTBP) | Host | - | - | - | 3.1 | [4] |
Device Performance of OLEDs with this compound Derivatives
| Host/Emitter Material | Dopant | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Reference |
| BTBP | FIrpic | 30.2 | 65.9 | 62.8 | Sky-blue | [3][4] |
| BCzB-PPI | - (non-doped) | 4.43 | - | - | (0.157, 0.080) | [20] |
| Carbazole-diphenyl imidazole derivative | - (non-doped) | 1.1 | - | - | (0.16, 0.08) | [21] |
| Multi-phenylated carbazole derivative | - (HIL/HTL) | - | ~3 | - | - | [22] |
Visualizations
Molecular Design Strategy for this compound-based TADF Emitters
Caption: Molecular design strategy for this compound-based TADF emitters.
Experimental Workflow for this compound-based OLEDs
Caption: Experimental workflow from material synthesis to device evaluation.
Energy Level Diagram of a Typical Multilayer OLED
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. noctiluca.eu [noctiluca.eu]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 9. ossila.com [ossila.com]
- 10. displayman.com [displayman.com]
- 11. iipseries.org [iipseries.org]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays - Neliti [neliti.com]
- 15. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 16. researchgate.net [researchgate.net]
- 17. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Biphenylene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of biphenylene synthesis. This compound's unique structure and properties make it a valuable building block in materials science and pharmaceutical development. However, transitioning from laboratory-scale synthesis to larger-scale production presents a unique set of challenges. This guide is designed to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which are most amenable to scale-up?
A1: The primary methods for this compound synthesis include the Ullmann-type coupling of 2,2'-dihalobiphenyls, the dimerization of benzyne, and cobalt-catalyzed [2+2+2] cycloaddition of alkynes.[1]
-
Ullmann-type Coupling: This is a classical method but often requires harsh reaction conditions (high temperatures) and can have inconsistent yields, making scale-up challenging.[2][3] Modern modifications have made conditions milder, but byproducts can still be an issue.[2]
-
Benzyne Dimerization: This method can be effective but involves a highly reactive and unstable intermediate (benzyne), which requires careful control of reaction conditions, especially at a larger scale.
-
Cobalt-Catalyzed Cycloaddition: This method often proceeds under milder conditions and can be highly efficient. Some cobalt-catalyzed cycloadditions have been demonstrated to be scalable to the multigram level, suggesting good potential for larger-scale production.[4][5]
The choice of method for scale-up will depend on factors such as available equipment, cost of starting materials and catalysts, and the desired purity of the final product.
Q2: What are the main safety concerns when handling this compound and its precursors on a larger scale?
A2: this compound itself is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] When scaling up, the potential for exposure increases. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. For larger quantities, consider enhanced respiratory protection.[6]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid inhalation of dust.[6]
-
Precursor Hazards: The precursors for this compound synthesis can also be hazardous. For example, aryl halides used in the Ullmann reaction can be toxic, and organometallic reagents can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure (thermal runaway). This is a significant concern during scale-up due to the reduced surface-area-to-volume ratio, which hinders heat dissipation.
Q3: Are there any known biological signaling pathways involving this compound?
A3: While many biphenyl derivatives exhibit a wide range of biological activities, including acting as anti-inflammatory agents and influencing various signaling pathways, specific information regarding this compound's direct interaction with and modulation of biological signaling pathways is not extensively documented in the readily available literature.[8][9][10][11] Research has primarily focused on the synthetic aspects and material science applications of this compound itself. The biological activities of its derivatives are often attributed to the specific functional groups attached to the biphenyl core.
Troubleshooting Guides
Section 1: Ullmann-type Coupling for this compound Synthesis
The Ullmann reaction for this compound synthesis typically involves the copper-mediated coupling of a 2,2'-dihalobiphenyl.
Problem 1.1: Low or Inconsistent Yields at Larger Scale
-
Potential Cause A: Inefficient Heat Transfer. The classic Ullmann reaction requires high temperatures. On a larger scale, achieving uniform heating throughout the reaction mixture can be difficult, leading to localized "hot spots" and "cold spots." This can result in incomplete reaction or degradation of the product.
-
Suggested Solution:
-
Use a reactor with good heat transfer capabilities, such as a jacketed glass reactor with an overhead stirrer.
-
Employ a high-boiling point, thermally stable solvent to ensure even heat distribution.
-
Monitor the internal reaction temperature closely using a thermocouple.
-
-
-
Potential Cause B: Formation of Byproducts. Homocoupling of the starting material can occur, and other side reactions may become more prevalent at the higher temperatures and longer reaction times often required for scale-up.[12]
-
Suggested Solution:
-
Carefully control the reaction temperature and time.
-
Investigate the use of modern ligand-accelerated Ullmann coupling conditions, which can often be performed at lower temperatures.
-
Ensure the purity of the starting 2,2'-dihalobiphenyl, as impurities can lead to side reactions.
-
-
-
Potential Cause C: Inefficient Mixing. As the reaction scale increases, ensuring efficient mixing of the heterogeneous copper catalyst with the reactants becomes more challenging.
-
Suggested Solution:
-
Use a mechanical overhead stirrer with an appropriately designed impeller to ensure good solid-liquid mixing.
-
Consider using a higher-boiling solvent to improve the solubility of the starting materials.
-
-
Problem 1.2: Difficult Purification of the Crude Product
-
Potential Cause: Presence of Copper Residues and Byproducts. The crude product from an Ullmann reaction will contain copper salts and potentially polymeric byproducts, which can complicate purification.
-
Suggested Solution:
-
After the reaction, quench the mixture and filter to remove insoluble copper species.
-
Wash the organic phase with an aqueous solution of a chelating agent like EDTA to remove residual copper salts.
-
Employ fractional crystallization or column chromatography for final purification. For larger scales, fractional crystallization is often more practical.
-
-
Section 2: Cobalt-Catalyzed [2+2+2] Cycloaddition
This method offers a promising route to this compound and its derivatives under milder conditions.
Problem 2.1: Catalyst Deactivation at Larger Scale
-
Potential Cause A: Impurities in Starting Materials or Solvents. Catalysts can be sensitive to impurities that may be present in larger quantities of reagents and solvents used in scale-up.
-
Suggested Solution:
-
Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
Consider passing solvents through a column of activated alumina to remove impurities.
-
-
-
Potential Cause B: Air or Moisture Sensitivity. The cobalt catalyst may be sensitive to air and moisture, leading to deactivation.
-
Suggested Solution:
-
Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
Use dry, degassed solvents.
-
-
Problem 2.2: Exothermic Reaction Leading to Poor Control
-
Potential Cause: Highly Exothermic Nature of the Cycloaddition. Although the overall reaction may be conducted at a moderate temperature, the cycloaddition itself can be highly exothermic. On a larger scale, this can lead to a rapid temperature increase.
-
Suggested Solution:
-
Control the rate of addition of one of the reactants to manage the rate of heat generation.
-
Ensure the reactor has an efficient cooling system.
-
Monitor the internal temperature continuously.
-
-
Quantitative Data
Due to the proprietary nature of industrial processes, detailed quantitative data comparing lab-scale and pilot-scale synthesis of this compound is not widely published. However, the following table provides a general overview of expected trends based on common scale-up challenges.
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Common Challenges in Scale-Up |
| Yield | Typically higher and more reproducible | Can be lower and more variable initially | Inefficient heat transfer, poor mixing, increased side reactions. |
| Purity | Often very high after chromatography | May be lower initially before optimization | Difficulty in removing impurities at scale, different impurity profiles. |
| Reaction Time | Generally shorter | Can be longer due to slower heating/cooling and addition rates | Heat transfer limitations, safety considerations for reagent addition. |
| Purification Method | Column Chromatography | Fractional Crystallization, Distillation | Chromatography is often not economically viable at large scale. |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Purification of this compound by Fractional Crystallization
Disclaimer: This is a general guideline and must be adapted and optimized for your specific crude this compound mixture.
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent system. A good solvent will dissolve this compound at an elevated temperature but have low solubility at a lower temperature.
-
Commonly used solvents for the crystallization of aromatic hydrocarbons include ethanol, methanol, acetic acid, and hydrocarbon solvents like hexane or toluene, or mixtures thereof.
-
-
Dissolution:
-
In a suitably sized jacketed reactor equipped with a mechanical stirrer and a condenser, charge the crude this compound.
-
Add the chosen solvent (or solvent mixture) and heat the mixture with stirring until all the this compound has dissolved. Start with a minimal amount of solvent and add more if necessary to achieve complete dissolution at the desired temperature.
-
-
Cooling and Crystallization:
-
Slowly cool the solution according to a pre-determined cooling profile. A slow cooling rate is crucial for the formation of large, pure crystals. A typical cooling rate might be 5-10 °C per hour.
-
If necessary, seed the solution with a small amount of pure this compound crystals to induce crystallization at the desired temperature.
-
-
Isolation:
-
Once the crystallization is complete (i.e., the target temperature is reached and held for a period), isolate the crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum at a temperature well below their melting point.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Ullmann Coupling Scale-Up
Caption: Troubleshooting workflow for low yield in Ullmann coupling.
Experimental Workflow for this compound Synthesis via Cobalt-Catalyzed Cycloaddition
Caption: General workflow for cobalt-catalyzed this compound synthesis.
References
- 1. Ullmann coupling: the first publication - operachem [operachem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. rsc.org [rsc.org]
- 4. Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 10. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving yield and purity of biphenylene synthesis
Welcome to the Technical Support Center for Biphenylene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis include the Ullmann coupling of 2,2'-dihalobiphenyls, the dimerization of benzyne, and cobalt-catalyzed [2+2+2] cycloaddition of 1,2-diethynylbenzenes.[1][2] Each method offers distinct advantages and disadvantages concerning starting materials, reaction conditions, and overall efficiency.
Q2: Which synthesis method generally provides the highest yield and purity?
A2: While yields can vary based on experimental conditions and scale, the Ullmann coupling of 2,2'-diiodobiphenyl is often reported to provide good to excellent yields of this compound.[3] Benzyne dimerization can also be high-yielding but may produce side products like triphenylene.[4][5] The cobalt-catalyzed cycloaddition is a versatile method, particularly for substituted biphenylenes. A comparative summary of these methods is provided in the table below.
Q3: What are the typical impurities encountered in this compound synthesis?
A3: Common impurities depend on the synthetic route. In the Ullmann reaction, unreacted starting material and homocoupling byproducts can be present.[6] Benzyne dimerization may lead to the formation of triphenylene through trimerization of the benzyne intermediate.[4][5] Additionally, biphenyl and fluorene can be present as impurities, requiring careful purification steps.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization from solvents like ethanol or ethanol/water mixtures is a common first step to remove the bulk of impurities.[7][8] For achieving high purity, column chromatography using silica gel with a non-polar eluent such as hexane or a hexane/ethyl acetate mixture is highly effective.[6][9]
Data Presentation: Comparison of this compound Synthesis Methods
The following table summarizes the typical quantitative data for the three primary methods of this compound synthesis. Please note that these values are representative and can be influenced by specific reaction conditions and substrate modifications.
| Synthesis Method | Starting Material | Catalyst/Reagent | Typical Yield (%) | Typical Purity (%) | Key Advantages & Disadvantages |
| Ullmann Coupling | 2,2'-Diiodobiphenyl | Copper powder | 45-81%[3] | >95% (after purification) | Advantages: Good yields, readily available starting materials. Disadvantages: Harsh reaction conditions (high temperatures), potential for copper contamination.[10][11] |
| Benzyne Dimerization | 2-Aminobenzoic acid | Isoamyl nitrite | 30-60% | >98% (after purification) | Advantages: Milder reaction conditions compared to Ullmann. Disadvantages: Potential for side-product formation (e.g., triphenylene), handling of diazonium salt intermediates.[4][5] |
| Cobalt-Catalyzed Cycloaddition | 1,2-Diethynylbenzene | CpCo(CO)₂ | ~70% | >97% (after purification) | Advantages: High efficiency, good for synthesizing substituted biphenylenes. Disadvantages: Requires synthesis of specialized starting materials, catalyst can be expensive. |
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Issue 1: Low Yield in Ullmann Synthesis
Question: My Ullmann reaction of 2,2'-diiodobiphenyl is giving a very low yield of this compound. What could be the cause?
Answer: Low yields in the Ullmann synthesis of this compound can stem from several factors. A common issue is the quality and activation of the copper catalyst. Ensure you are using a finely divided, activated copper powder. Inadequate reaction temperature is another frequent problem; the Ullmann coupling requires high temperatures, typically above 200 °C, to proceed efficiently.[12] Finally, ensure your starting 2,2'-diiodobiphenyl is pure, as impurities can interfere with the reaction.
Below is a troubleshooting workflow to address low yields in the Ullmann synthesis.
Issue 2: Presence of Side Products in Benzyne Dimerization
Question: My benzyne dimerization reaction is producing a significant amount of a high-molecular-weight byproduct. How can I improve the selectivity for this compound?
Answer: The primary side product in benzyne dimerization is often triphenylene, formed from the trimerization of the benzyne intermediate.[4][5] This is a competing reaction that becomes more significant at higher concentrations of benzyne. To favor dimerization, it is crucial to generate the benzyne intermediate slowly and in a dilute solution. This can be achieved by the slow, dropwise addition of the benzyne precursor (e.g., from the diazotization of 2-aminobenzoic acid) to the reaction mixture.[13][14]
Experimental Protocols
Ullmann Coupling Synthesis of this compound
This protocol describes the synthesis of this compound from 2,2'-diiodobiphenyl.
Materials:
-
2,2'-Diiodobiphenyl
-
Activated copper powder
-
Sand (optional, as a heat transfer medium)
Procedure:
-
In a round-bottom flask, thoroughly mix 2,2'-diiodobiphenyl and a 2-fold molar excess of activated copper powder. Adding a small amount of sand can aid in heat distribution.
-
Heat the mixture to 220-250 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the temperature and stir the mixture vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC (eluent: hexane). The disappearance of the 2,2'-diiodobiphenyl spot indicates reaction completion.
-
After cooling to room temperature, extract the solid mass with a hot solvent such as toluene.
-
Filter the hot solution to remove copper and copper salts.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol, followed by column chromatography if necessary.
Benzyne Dimerization Synthesis of this compound
This protocol outlines the synthesis of this compound via the dimerization of benzyne generated from 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid
-
Isoamyl nitrite
-
1,2-dichloroethane (or another suitable solvent)
Procedure:
-
In a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-aminobenzoic acid in 1,2-dichloroethane.
-
Heat the solution to reflux.
-
In the dropping funnel, prepare a solution of isoamyl nitrite in 1,2-dichloroethane.
-
Add the isoamyl nitrite solution dropwise to the refluxing solution of 2-aminobenzoic acid over a period of 1-2 hours. This slow addition is crucial to maintain a low concentration of the benzyne intermediate and minimize the formation of triphenylene. [4][5]5. After the addition is complete, continue to reflux for an additional hour.
-
Monitor the reaction by TLC (eluent: 7:3 hexane:ethyl acetate), observing the formation of the this compound spot.
-
Cool the reaction mixture and wash it with an aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane).
Cobalt-Catalyzed Synthesis of this compound
This protocol describes a cobalt-catalyzed [2+2+2] cycloaddition to form the this compound core.
Materials:
-
1,2-Diethynylbenzene
-
Bis(trimethylsilyl)acetylene (BTMSA)
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)
-
Triphenylphosphine (PPh₃)
-
Solvent (e.g., octane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2-diethynylbenzene and a slight excess of BTMSA in octane.
-
Add CpCo(CO)₂ and PPh₃ to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC (eluent: hexane).
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
The initial product will be a silylated this compound derivative. Desilylation can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the final this compound product by column chromatography on silica gel (eluent: hexane).
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. organic chemistry - Why does benzyne dimerise and not trimerise? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. studylib.net [studylib.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Dimerization of Benzyne to Biphenylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the dimerization of benzyne to biphenylene.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound from benzyne, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inefficient Benzyne Generation: The chosen precursor or generation method may not be optimal for your specific setup. Strong bases required for some methods can also lead to side reactions.[1] Benzyne Reacting with Other Species: Benzyne is highly reactive and can be trapped by nucleophiles, dienes, or even the solvent.[2][3] Suboptimal Reaction Conditions: Temperature, concentration, and reaction time can significantly impact the dimerization efficiency. | Optimize Benzyne Generation: Consider using a mild and versatile precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with a fluoride source (e.g., CsF or TBAF).[4][5][6][7][8] Minimize Trapping Agents: Ensure all reagents and solvents are pure and free from nucleophilic impurities. If a trapping agent is intended, its concentration and reactivity should be carefully controlled. Systematic Condition Screening: Methodically vary the temperature, concentration of the benzyne precursor, and reaction time to identify the optimal conditions for dimerization. |
| Formation of Significant Side Products (e.g., Triphenylene, Polymers) | High Benzyne Concentration: A high concentration of benzyne can favor trimerization to triphenylene or polymerization over dimerization.[9][10] Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of higher-order oligomers and polymers. | Control Precursor Addition: Add the benzyne precursor slowly to the reaction mixture to maintain a low, steady concentration of benzyne. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of this compound, quenching the reaction once the desired product is maximized.[6] |
| Complex Product Mixture/Difficult Purification | Presence of Unreacted Precursor or Reagents: Incomplete reaction or inefficient workup can leave starting materials or byproducts in the crude product. Formation of Multiple Side Products: As discussed above, various side reactions can lead to a complex mixture that is challenging to separate. | Ensure Complete Reaction: Monitor the reaction to ensure full consumption of the benzyne precursor. Thorough Workup: Employ appropriate aqueous washes to remove salts and other water-soluble impurities.[11] Optimize Purification Method: Column chromatography on silica gel is a common method for purifying this compound.[12] Recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes) can also be effective.[13][14] |
| Inconsistent or Non-Reproducible Results | Moisture or Air Sensitivity: Some benzyne generation methods, particularly those involving organometallic reagents, are sensitive to moisture and air.[15] Variability in Reagent Quality: The purity of precursors, reagents, and solvents can significantly impact the reaction outcome.[16] | Use Anhydrous and Inert Conditions: Flame-dry glassware and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) when employing sensitive reagents.[17] Use High-Purity Materials: Purify reagents and solvents if necessary. Ensure the benzyne precursor is of high quality.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the dimerization of benzyne to this compound?
A1: The most prevalent side reactions are:
-
Trimerization: Three benzyne molecules can react to form triphenylene. This is often favored at higher benzyne concentrations.[9][18]
-
Polymerization: Benzyne can undergo polymerization to form poly(o-phenylene)s, especially in the presence of certain initiators.
-
Reaction with Nucleophiles: Benzyne is a potent electrophile and will readily react with nucleophiles present in the reaction mixture, such as residual base, solvent molecules (e.g., THF), or impurities.[2][19]
-
[4+2] Cycloaddition (Diels-Alder Reaction): If a diene is present, benzyne can act as a dienophile to form a cycloadduct. This is a common method for trapping benzyne.[20][21]
Q2: How can I minimize the formation of triphenylene?
A2: To minimize the formation of the trimer, triphenylene, it is crucial to maintain a low concentration of benzyne throughout the reaction. This can be achieved by the slow addition of the benzyne precursor to the reaction mixture.
Q3: What is a good experimental protocol for the generation of benzyne and its dimerization to this compound?
A3: A widely used and reliable method involves the use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as the benzyne precursor. Here is a general protocol:
Generation of Benzyne from 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Materials: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), and a suitable solvent (e.g., acetonitrile or THF).
-
Procedure:
-
To a stirred solution/suspension of the fluoride source (e.g., 2-4 equivalents of CsF) in the chosen anhydrous solvent under an inert atmosphere, add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate dropwise at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
The benzyne is generated in situ and will dimerize to this compound.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, and the this compound is isolated and purified.
-
Note: This is a general guideline, and specific conditions may need to be optimized for your particular setup.[4][6]
Q4: How do I purify the this compound product from the reaction mixture?
A4: Purification of this compound typically involves the following steps:
-
Workup: After quenching the reaction, the mixture is usually partitioned between an organic solvent and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically used.[12]
-
Recrystallization: Further purification can be achieved by recrystallizing the this compound from a suitable solvent like ethanol.
Q5: My reaction is not working. What are the first things I should check?
A5: If your reaction is failing, consider these initial troubleshooting steps:
-
Reagent Purity: Verify the purity of your benzyne precursor, fluoride source (if used), and solvent. Impurities can inhibit the reaction or lead to undesirable side reactions.[16]
-
Anhydrous and Inert Conditions: Ensure that your reaction setup is free from moisture and oxygen, especially if you are using sensitive reagents.[15][17]
-
Temperature Control: Check that the reaction temperature is appropriate for the chosen benzyne generation method. Some methods require specific temperature ranges to be effective.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Quantitative Data on Product Yields
The yields of this compound and major side products are highly dependent on the reaction conditions. The following table summarizes some reported yields under different conditions.
| Benzyne Precursor | Generation Conditions | This compound Yield (%) | Triphenylene Yield (%) | Other Side Products/Notes |
| Benzenediazonium-2-carboxylate | Thermal decomposition in 1,2-dichloroethane | Good yields | - | A common and early method for benzyne generation.[22] |
| o-Diiodobenzene and Zinc | Flash vacuum pyrolysis (500-550 °C) | 21 | 10 | The high temperature can lead to a higher proportion of the trimer. |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF in acetonitrile | - | 76 | In the presence of 2-bromobiphenyl and a palladium catalyst, triphenylene is the major product.[9] |
| o-Bromoiodobenzene and Lithium | In the presence of benzene | - | 53-59 | Biphenyl is an impurity that needs to be removed.[9] |
Visualizations
Reaction Pathways in Benzyne Dimerization
Caption: Reaction pathways of benzyne leading to dimerization, trimerization, polymerization, and trapping side reactions.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields in the dimerization of benzyne to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Collection - Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 9. Triphenylene - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. homework.study.com [homework.study.com]
- 14. rsc.org [rsc.org]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Aryne - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing On-Surface Polymerization of Biphenylene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the on-surface polymerization of biphenylene. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the on-surface polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Low Polymerization Yield
-
Question: My STM images show a large number of unreacted monomers or short oligomers after the annealing step. What could be the cause, and how can I improve the polymerization yield?
-
Answer: Incomplete polymerization is a common issue that can stem from several factors. The primary causes are often related to the annealing process and the state of the substrate.
Possible Causes and Solutions:
-
Insufficient Annealing Temperature or Time: The polymerization of this compound precursors is a thermally activated process. The annealing temperature must be high enough to overcome the activation energy for C-C bond formation. For the polymerization of poly(2,5-difluoro-para-phenylene) on Au(111) to form a this compound network, an annealing temperature of 700 K is recommended. If the temperature is too low or the annealing time is too short, the precursors will not have enough energy to react.
-
Solution: Gradually increase the annealing temperature in increments of 20-30 K and/or extend the annealing time. Monitor the surface at each step with STM to observe changes in the polymer length and coverage. Be aware that excessively high temperatures can lead to desorption or decomposition of the molecules.
-
-
Surface Contamination: Contaminants on the substrate surface can act as reaction poisons, blocking active sites and hindering the diffusion and reaction of precursor molecules.
-
Solution: Ensure rigorous cleaning of the substrate through repeated cycles of sputtering and annealing in an ultra-high vacuum (UHV) environment. Verify surface cleanliness with STM or other surface-sensitive techniques before precursor deposition.
-
-
Inappropriate Precursor Coverage: A very low precursor coverage might reduce the probability of intermolecular reactions, while a very high coverage can lead to steric hindrance and the formation of disordered multilayers, which can inhibit polymerization on the surface.
-
Solution: Optimize the precursor deposition to achieve a sub-monolayer coverage. This allows sufficient space for the molecules to diffuse and arrange into the desired polymeric structures.
-
-
Issue 2: Disordered or Amorphous Polymer Growth
-
Question: The resulting polymer domains are small, and the overall structure is disordered rather than forming a long-range ordered network. How can I improve the crystallinity and domain size?
-
Answer: Achieving long-range order is a significant challenge in on-surface synthesis.[1] The formation of disordered structures is often related to the kinetics of the polymerization process and the choice of substrate.
Possible Causes and Solutions:
-
Suboptimal Deposition Rate: A high deposition rate can lead to the "kinetic trapping" of molecules in disordered arrangements before they have time to self-assemble into an ordered precursor layer.
-
Solution: Reduce the deposition rate to allow molecules to arrive at the surface more slowly, providing them with sufficient time to diffuse and find their thermodynamically favored positions in a self-assembled structure.
-
-
Inadequate Substrate Temperature During Deposition: The temperature of the substrate during precursor deposition can influence the mobility of the molecules and their ability to form ordered assemblies.
-
Solution: Experiment with depositing the precursor onto a substrate held at a slightly elevated temperature (but below the polymerization temperature) to enhance molecular mobility and promote self-assembly.
-
-
Surface Defects: Steps, kinks, and other defects on the substrate surface can act as nucleation sites, leading to the growth of multiple small domains with different orientations.
-
Solution: Prepare the substrate to have large, atomically flat terraces. This can be achieved through careful control of the sputtering and annealing cycles.
-
-
Irreversible C-C Bond Formation: The irreversible nature of C-C coupling reactions can lead to the formation of defects that cannot be corrected.[2]
-
Solution: Employ a hierarchical synthesis approach where a reversible intermediate step (like the formation of organometallic complexes) precedes the final irreversible C-C bond formation. This allows for error correction and the formation of more ordered structures.
-
-
Issue 3: Unwanted Side Reactions or Byproducts
-
Question: I observe unexpected structures in my STM images that do not correspond to the desired this compound network. What are these, and how can I avoid them?
-
Answer: The high reactivity of the radical intermediates in on-surface polymerization can sometimes lead to unintended reaction pathways, resulting in the formation of byproducts.
Possible Causes and Solutions:
-
Cyclodehydrogenation to Graphene-like Structures: At higher annealing temperatures, especially after the this compound network has formed, further dehydrogenation and C-C coupling can occur, leading to the formation of graphene-like structures with six-membered rings.[3]
-
Solution: Carefully control the final annealing temperature and time to favor the formation of the this compound network without initiating the subsequent conversion to graphene. The temperature window for this compound formation can be narrow.
-
-
Formation of Organometallic Intermediates: On catalytically active surfaces like Ag(111) and Cu(111), halogenated precursors can form stable organometallic intermediates where metal adatoms are incorporated into the polymer backbone. While this can be a desired intermediate step, incomplete conversion to the final covalent polymer can be an issue.
-
Solution: Ensure the annealing temperature is sufficient to induce the reductive elimination of the metal atoms and the formation of C-C bonds. A step-wise annealing protocol can be beneficial.
-
-
Frequently Asked Questions (FAQs)
1. What are the most suitable substrates for the on-surface polymerization of this compound?
The choice of substrate is critical as it influences the reaction pathway and the quality of the resulting polymer. Noble metal surfaces are commonly used:
-
Au(111): This is a widely used substrate due to its relative inertness and the large, atomically flat terraces that can be prepared. It has been shown to be effective for the synthesis of the this compound network from fluorinated precursors. The Au(111) surface acts as a catalyst for the dehalogenation and C-H activation steps.
-
Ag(111): This surface is more reactive than Au(111) and can lead to the formation of organometallic intermediates, which can be a useful handle to control the polymerization process.
-
Cu(111): Similar to Ag(111), Cu(111) is also catalytically active and can promote the formation of organometallic intermediates.
2. What types of precursors are typically used for this compound network synthesis?
Halogenated aromatic molecules are the most common precursors for on-surface polymerization. The halogen atoms serve as leaving groups that are cleaved upon thermal activation to create reactive radical species. For this compound network synthesis, precursors like di-halogenated biphenyls or terphenyls are used to form polyphenyl chains, which then undergo intramolecular and intermolecular coupling. Specifically, poly(2,5-difluoro-para-phenylene) (PFPP) chains have been used to create a this compound network on Au(111) through an intermolecular HF zipping reaction.
3. What is the role of annealing in the on-surface polymerization process?
Annealing serves multiple crucial roles in on-surface polymerization:
-
Provides Activation Energy: It supplies the thermal energy required to cleave the carbon-halogen bonds in the precursor molecules, initiating the polymerization process.
-
Promotes Diffusion and Self-Assembly: Heating the substrate allows the precursor molecules and intermediate species to diffuse across the surface, enabling them to self-assemble into ordered structures before and during polymerization.
-
Induces C-C Coupling: Annealing drives the C-C bond formation between the reactive radical species, leading to the growth of the polymer network.
-
Facilitates Structural Relaxation: It can help in the relaxation of the polymer network into a more thermodynamically stable and ordered configuration.
4. How can I characterize the on-surface synthesized this compound network?
A combination of surface science techniques is typically employed:
-
Scanning Tunneling Microscopy (STM): STM is the primary tool for visualizing the morphology of the precursor molecules, intermediates, and the final polymer network with atomic or molecular resolution.
-
Non-contact Atomic Force Microscopy (nc-AFM): nc-AFM can provide even higher resolution images, allowing for the direct visualization of the chemical bond structure within the polymer network.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to monitor the chemical state of the elements on the surface, confirming, for example, the cleavage of the carbon-halogen bonds during the reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the on-surface polymerization of this compound and related polyphenylene structures.
Table 1: Annealing Temperatures for Different Stages of Polymerization
| Precursor/Intermediate | Substrate | Process | Annealing Temperature (K) | Resulting Structure | Reference |
| 4,4''-dibromo-p-terphenyl (DBTP) | Au(111) | Self-assembly | 320 | Ordered molecular structure | [1] |
| 4,4''-dibromo-p-terphenyl (DBTP) | Ag(111) | Polymerization | < 400 | Organometallic chains | [1] |
| Poly(p-phenylene) chains | Au(111) | Br desorption | ~520 (for 10 hours) | Intact PPP chains | [1][3] |
| Poly(p-phenylene) chains | Ag(111) | Br desorption & Cyclodehydrogenation | 650 | Graphene nanoribbons | [1][3] |
| Poly(2,5-difluoro-para-phenylene) | Au(111) | Intermolecular HF zipping | 700 | This compound network |
Experimental Protocols
Protocol: On-Surface Synthesis of this compound Network on Au(111) in UHV
This protocol outlines the key steps for the synthesis of a this compound network from a halogenated precursor on a Au(111) single crystal surface under ultra-high vacuum (UHV) conditions.
1. Substrate Preparation: a. Mount the Au(111) single crystal in the UHV chamber. b. Perform several cycles of Ar+ ion sputtering (e.g., 1 keV, 1 µA for 15 minutes) to remove surface contaminants. c. Anneal the crystal to a high temperature (e.g., 750-800 K) for 30 minutes to repair the surface and promote the formation of large, atomically flat terraces. d. Cool the crystal down to room temperature. e. Verify the cleanliness and crystallographic quality of the Au(111) surface using STM. The characteristic herringbone reconstruction should be visible.
2. Precursor Deposition: a. Use a suitable precursor, such as a di-halogenated biphenyl or terphenyl derivative designed to form polyphenyl chains. b. Degas the precursor thoroughly in a Knudsen cell or a similar evaporator before deposition to remove any adsorbed water or other volatile impurities. c. Deposit the precursor onto the clean Au(111) substrate held at room temperature. d. Control the deposition rate and time to achieve a sub-monolayer coverage. The deposition rate can be monitored using a quartz crystal microbalance.
3. Polymerization: a. After deposition, transfer the sample to the STM for initial characterization of the self-assembled precursor monolayer. b. To initiate polymerization, anneal the sample in a step-wise manner. i. Initial Annealing: A low-temperature annealing step (e.g., 400-500 K) can be used to promote the dehalogenation and formation of polyphenyl chains. ii. Final Annealing: Increase the temperature to the value required for the intermolecular coupling to form the this compound network (e.g., 700 K for the HF zipping reaction). The annealing time at this temperature should be optimized (typically in the range of 10-30 minutes).
4. Characterization: a. After each annealing step, cool the sample down to a low temperature (e.g., 77 K or 4 K) for high-resolution STM and/or nc-AFM imaging. b. Acquire large-scale STM images to assess the overall coverage, domain size, and defect density of the this compound network. c. Obtain high-resolution STM and nc-AFM images to confirm the atomic and bond structure of the synthesized network. d. Perform XPS measurements at different stages of the process to follow the chemical transformations, such as the dehalogenation of the precursor molecules.
Visualizations
Caption: Experimental workflow for on-surface polymerization of this compound.
Caption: Troubleshooting decision tree for on-surface polymerization.
References
Troubleshooting biphenylene characterization by XPS and NEXAFS
Welcome to the technical support center for the characterization of biphenylene using X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems encountered during the XPS and NEXAFS analysis of this compound.
XPS Troubleshooting
Q1: Why does my C 1s XPS spectrum for this compound show a broad, asymmetric peak instead of distinct peaks for the different carbon atoms?
A1: The C 1s spectrum of this compound consists of contributions from three chemically non-equivalent carbon atoms (Cα, Cβ, and Cγ) with very small binding energy shifts between them. Theoretical calculations for gas-phase this compound show these shifts to be on the order of tenths of an electron volt (eV)[1]. This small separation, coupled with instrumental broadening and potential sample charging, often results in a single, broad, and asymmetric peak rather than clearly resolved individual peaks. Deconvolution of the main peak is typically required to identify the contributions from the different carbon environments.
Q2: I'm observing a significant shift in the binding energy of my C 1s peak to higher values. What could be the cause and how can I correct for it?
A2: A shift to higher binding energies in XPS is a classic sign of sample charging, which is common for insulating or poorly conductive organic materials like this compound films[2][3]. This occurs because the emission of photoelectrons creates a positive charge on the sample surface that is not effectively neutralized[2].
Troubleshooting Steps:
-
Use a Charge Neutralizer: Most modern XPS instruments are equipped with an electron flood gun or a combined electron and ion source to neutralize surface charging[2][4][5]. Ensure your charge neutralizer is on and properly configured.
-
Adventitious Carbon Referencing: A common method for correcting residual charging is to reference the spectrum to the adventitious carbon (C-C, C-H) peak, which is typically set to a binding energy of 284.8 eV or 285.0 eV[6][7][8]. However, be aware that the exact position of this peak can vary, introducing a potential error of ±0.2 to ±0.4 eV[6][9].
-
Sample Preparation: For thin films, ensure good electrical contact with the substrate. If the film is thick and insulating, consider using a thinner film or mixing the sample with a conductive material if the experimental goals allow.
-
Float the Sample: Electrically isolating the sample from the sample holder can sometimes help in achieving a more uniform charge distribution, making the charging correction more reliable[3].
Q3: My XPS spectra show a decrease in signal intensity and changes in peak shape over time. What is happening and how can I minimize this?
A3: This is likely due to beam-induced damage, a common issue with organic and polymeric materials when exposed to X-ray radiation[10][11][12]. The high photon flux can lead to bond breaking and degradation of the this compound molecules[10].
Mitigation Strategies:
-
Minimize X-ray Exposure: Use the lowest possible X-ray power and acquisition time that still provides an adequate signal-to-noise ratio.
-
Use a Monochromated X-ray Source: A monochromated source reduces the Bremsstrahlung radiation that can contribute to sample damage.
-
Cool the Sample: Cryogenic cooling of the sample can significantly reduce the rate of beam damage.
-
Raster the Beam or Move the Sample: If your instrument allows, rastering the X-ray beam over a larger area or moving the sample periodically can help to distribute the dose and minimize localized damage.
-
Time-dependent Measurements: Acquire spectra as a function of time to assess the rate of damage. Extrapolating back to zero exposure time can sometimes provide a more accurate representation of the undamaged sample.
NEXAFS Troubleshooting
Q1: How can I interpret the different features in the C K-edge NEXAFS spectrum of this compound?
A1: The C K-edge NEXAFS spectrum of this compound is characterized by distinct regions corresponding to transitions from the C 1s core level to unoccupied molecular orbitals.
-
π* Resonances: The features appearing at lower photon energies, typically around 285 eV, are due to transitions into unoccupied π* orbitals[13]. These are often the most intense features in the spectra of aromatic molecules.
-
σ* Resonances: The broader features at higher photon energies, above approximately 293 eV, correspond to transitions into unoccupied σ* orbitals[13].
The asymmetry observed in the π* resonance region can be attributed to the slightly different transition energies for the non-equivalent carbon atoms (Cα, Cβ, and Cγ)[1].
Q2: My NEXAFS spectra change depending on the orientation of the sample relative to the X-ray beam. What does this mean?
A2: This phenomenon is known as linear dichroism and is a powerful feature of NEXAFS for determining the orientation of molecules on a surface[14][15]. The intensity of the π* and σ* resonances will vary depending on the angle between the electric field vector of the polarized X-ray beam and the transition dipole moment of the specific molecular orbital.
-
For planar molecules like this compound, the π* orbitals are oriented perpendicular to the molecular plane, while the σ* orbitals lie within the plane.
-
By varying the incidence angle of the X-ray beam, you can determine the average orientation of the this compound molecules on your substrate. For example, a stronger π* resonance at normal incidence compared to grazing incidence suggests that the molecules are lying flat on the surface[13][15].
Q3: The NEXAFS spectra of my this compound thin film look different from the gas-phase spectra. Why is that?
A3: Differences between gas-phase and thin-film NEXAFS spectra are expected and can provide valuable information about intermolecular and molecule-substrate interactions.
-
Intermolecular Interactions: In a thin film, interactions between adjacent this compound molecules can lead to broadening of spectral features and slight shifts in peak positions compared to the isolated molecules in the gas phase[13].
-
Molecule-Substrate Interactions: If the this compound is adsorbed on a conductive substrate like a metal, there can be hybridization between the molecular orbitals of this compound and the electronic states of the substrate. This can lead to significant changes in the NEXAFS spectrum, such as broadening or quenching of certain resonances, particularly for the first monolayer[16]. The orientation of the molecules on the surface will also strongly influence the observed spectrum due to dichroism[13].
Quantitative Data Summary
The following tables summarize key quantitative data for the XPS and NEXAFS characterization of this compound.
Table 1: Calculated C 1s Core Level Binding Energies for Gas-Phase this compound
| Carbon Atom | Calculated Binding Energy (eV) |
| Cα | 289.82 |
| Cβ | 289.75 |
| Cγ | 289.67 |
Data from theoretical calculations, aligned to the experimental gas-phase spectrum[1].
Table 2: Key Features in the C K-edge NEXAFS Spectrum of this compound Films
| Photon Energy (eV) | Assignment |
| ~285 | C 1s → π* transitions |
| ~287.5 | C 1s → π* transitions |
| ~289 | C 1s → π* transitions |
| >293.5 | C 1s → σ* transitions |
Approximate peak positions for this compound films on a Cu(111) substrate[13].
Experimental Protocols
XPS Analysis of this compound Thin Films
This protocol is a general guideline based on typical experimental setups for thin film analysis.
-
Sample Preparation:
-
Prepare a clean substrate (e.g., Cu(111), Si wafer). For metallic substrates, clean by cycles of Ar+ sputtering and annealing until no contaminants are detected by XPS[13].
-
Deposit this compound onto the substrate in an ultra-high vacuum (UHV) chamber via thermal evaporation from a Knudsen cell or a similar effusion source. The substrate can be cooled (e.g., to 90 K) to facilitate film growth[13].
-
Control the film thickness by monitoring a quartz crystal microbalance or by calibrating the deposition time.
-
-
Instrumentation and Data Acquisition:
-
Use a monochromatic X-ray source (e.g., Al Kα) to minimize beam damage and improve energy resolution.
-
Maintain the analysis chamber at UHV conditions (pressure < 10⁻⁹ mbar).
-
If sample charging is anticipated, use a low-energy electron flood gun for charge neutralization[2][3].
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Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra of the C 1s region.
-
Typical Parameters:
-
Photon Energy: 400 eV (for synchrotron-based measurements) or Al Kα (1486.6 eV) for lab-based sources.
-
Pass Energy: 20-50 eV for high-resolution scans.
-
Analyzer: Hemispherical electron energy analyzer[13].
-
-
-
Data Analysis:
-
Calibrate the binding energy scale by referencing to a known peak, such as the substrate core level (e.g., Cu 2p) or adventitious carbon C 1s at 284.8 eV[6].
-
Perform peak fitting on the high-resolution C 1s spectrum using appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolve the contributions from the different carbon species and any contaminants.
-
NEXAFS Analysis of this compound Thin Films
This protocol outlines the steps for acquiring and interpreting NEXAFS spectra of this compound thin films.
-
Sample Preparation:
-
Follow the same sample preparation steps as for XPS analysis to grow this compound thin films of varying thicknesses on a suitable substrate.
-
-
Instrumentation and Data Acquisition:
-
NEXAFS measurements are typically performed at a synchrotron radiation facility to utilize the tunable, polarized X-ray beam[13].
-
Maintain the sample in a UHV environment.
-
Record the spectra in total electron yield (TEY) or partial electron yield (PEY) mode. PEY can be more surface-sensitive.
-
Acquire spectra at different angles of incidence of the X-ray beam with respect to the sample surface (e.g., normal and grazing incidence) to investigate molecular orientation[13].
-
Typical Parameters:
-
Energy Range: Scan across the carbon K-edge (approx. 280-310 eV).
-
Energy Resolution: < 0.1 eV[13].
-
-
-
Data Analysis:
-
Normalize the spectra to the incident photon flux.
-
Analyze the intensity variations of the π* and σ* resonances as a function of the incidence angle to determine the average molecular orientation[14][15].
-
Compare the spectra to theoretical calculations or gas-phase measurements to identify effects of intermolecular and molecule-substrate interactions[1][13].
-
Visualizations
Caption: XPS troubleshooting workflow for this compound characterization.
Caption: Logical flow for interpreting NEXAFS spectra of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. X-ray Photoelectron Spectroscopy | Charging Effects in XPS | | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Charge Compensation [xpsfitting.com]
- 4. mdpi.com [mdpi.com]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Using Adventitious Carbon for Charge Correcting [xpsfitting.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbon | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. helmholtz-berlin.de [helmholtz-berlin.de]
- 11. Techniques for Reducing Beam-Induced Damage in Electron Microscopy [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. High-Throughput Analysis of Molecular Orientation on Surfaces by NEXAFS Imaging of Curved Sample Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Untitled Document [www-ssrl.slac.stanford.edu]
- 16. Characterizing Molecule–Metal Surface Chemistry with Ab Initio Simulation of X-ray Absorption and Photoemission Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of biphenylene derivatives in ambient conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of biphenylene derivatives in ambient laboratory conditions. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common stability issues encountered with this compound derivatives. The troubleshooting guides are presented in a question-and-answer format to directly address specific problems.
Issue 1: Discoloration of the Compound
Question: My this compound derivative, which was initially a white or pale-yellow solid, has turned yellow, brown, or dark in color after storage or handling in the lab. What is causing this, and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation in organic compounds, including this compound derivatives. The primary causes are typically oxidation and photodegradation. The strained four-membered ring in the this compound core can make certain derivatives susceptible to reactivity, especially when exposed to air (oxygen) and light.
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Light Exposure: Have you been storing the compound in a clear vial on the lab bench? this compound derivatives can be light-sensitive.
-
Atmosphere: Was the container tightly sealed? Exposure to atmospheric oxygen can lead to oxidation.
-
Temperature: While many this compound derivatives are thermally stable at room temperature, elevated temperatures can accelerate degradation.
-
-
Purity Check:
-
Perform a quick purity analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the discolored sample with a fresh or properly stored sample. The appearance of new spots or peaks indicates the formation of degradation products.
-
Prevention Strategies:
-
Storage: Store this compound derivatives in amber vials to protect them from light. For long-term storage, keep them in a desiccator under an inert atmosphere (argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer).[1]
-
Handling: Minimize the exposure of the compound to air and light during weighing and preparation of solutions. Use inert atmosphere techniques (e.g., a glove box or Schlenk line) for highly sensitive derivatives.[2][3][4][5]
Issue 2: Changes in Solubility and Presence of Particulates
Question: My this compound derivative, which was previously soluble in a specific solvent, is now showing poor solubility or has formed a precipitate. Why is this happening?
Answer:
This issue often points to the formation of insoluble degradation products or polymerization. Degradation can lead to the formation of more polar, oxidized species or higher molecular weight oligomers/polymers that have different solubility profiles than the parent compound.
Troubleshooting Steps:
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Visual Inspection: Carefully observe the sample. Is it a fine precipitate, or are there larger, amorphous particles?
-
Solubility Test: Attempt to dissolve a small amount of the problematic sample in a range of solvents of varying polarity. Compare its solubility with that of a pure sample.
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Filtration and Analysis: If possible, filter the insoluble material and analyze both the filtrate and the precipitate separately using techniques like HPLC or Mass Spectrometry (MS) to identify the components.
Prevention and Mitigation:
-
Solvent Purity: Ensure that the solvents used are of high purity and are dry, as impurities or water can catalyze degradation.
-
Storage of Solutions: If you need to store solutions of this compound derivatives, do so in a tightly sealed container, protected from light, and at a low temperature. For extended storage, consider flash-freezing and storing at -20°C or -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: For solutions, repeated freezing and thawing can promote aggregation and precipitation. Aliquot solutions into smaller, single-use vials.
Issue 3: Inconsistent or Unexpected Experimental Results
Question: I am getting inconsistent results in my biological assays or chemical reactions using a batch of a this compound derivative that has been stored for some time. Could this be a stability issue?
Answer:
Yes, inconsistent results are a strong indicator that the purity of your compound has changed over time due to degradation. The presence of even small amounts of impurities can significantly impact biological activity or reaction outcomes.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Quantitative Data on Stability
While specific quantitative stability data for a wide range of this compound derivatives under ambient conditions is not extensively published, general principles of chemical stability suggest that the rate of degradation is influenced by the nature of the functional groups present. The following table summarizes expected relative stability based on common functional groups.
| Functional Group on this compound Core | Expected Relative Stability in Air/Light | Potential Degradation Pathway | Common Degradation Products |
| Alkyl/Aryl | High | Oxidation at benzylic positions | Ketones, alcohols |
| Amino (-NH2) | Low to Moderate | Oxidation | Colored quinone-imine type structures |
| Hydroxyl (-OH) | Low to Moderate | Oxidation | Quinone-type structures |
| Ester (-COOR) | Moderate | Hydrolysis (catalyzed by acid/base) | Carboxylic acid and alcohol |
| Amide (-CONHR) | High | Hydrolysis (requires harsher conditions) | Carboxylic acid and amine |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound derivative from its potential degradation products.
Objective: To develop an HPLC method that can resolve the parent compound from all significant degradants.
Methodology:
-
Column Selection: A reversed-phase C18 column is a good starting point. For aromatic compounds like this compound derivatives, a column with a biphenyl stationary phase may offer better selectivity.[6]
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: 0.1% Formic acid or 0.1% Acetic acid in water. The acidic pH helps to suppress the ionization of phenolic or acidic functional groups, leading to better peak shapes.[6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A shallow gradient can improve the resolution of closely eluting peaks.
-
Detection: Use a UV detector, preferably a Photo Diode Array (PDA) detector, to monitor at multiple wavelengths and to check for peak purity.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies.[7][8] This involves intentionally degrading the this compound derivative under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[7][8][9][10]
-
Acid/Base Hydrolysis: Treat the compound with HCl or NaOH.
-
Oxidation: Use hydrogen peroxide.
-
Thermal Stress: Heat the solid compound or a solution.
-
Photolytic Stress: Expose the compound (solid or in solution) to UV light.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other.
Caption: Workflow for a forced degradation study.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the chemical structures of the degradation products observed in the HPLC analysis.
Methodology:
-
Sample Preparation: Use the samples generated from the forced degradation studies.
-
LC-MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The LC method should be the same as or similar to the developed stability-indicating HPLC method.
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of compounds.
-
-
Data Analysis:
-
Extract the mass-to-charge ratios (m/z) of the degradation product peaks.
-
Use high-resolution mass spectrometry (HRMS), if available, to determine the elemental composition of the degradants.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products. This provides valuable structural information.[11]
-
Propose structures for the degradation products based on their mass, elemental composition, and fragmentation patterns, considering plausible chemical degradation pathways (e.g., oxidation, hydrolysis).
-
Signaling Pathways and Logical Relationships
Degradation Pathway of a Hypothetical Hydroxylated this compound Derivative
The following diagram illustrates a potential degradation pathway for a this compound derivative bearing a hydroxyl group, which is prone to oxidation.
Caption: Potential oxidation pathway of a hydroxylated this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-atom-modified boron phosphide (BP) this compound as an efficient hydrogen storage material - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Biphenylene Compounds
Welcome to the Technical Support Center for biphenylene compounds. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered during experimentation.
Troubleshooting Guide
Issue: My this compound compound is not dissolving in aqueous buffer.
Possible Cause: this compound and its derivatives are polycyclic aromatic hydrocarbons, which are inherently hydrophobic and possess high crystal lattice energy, leading to poor aqueous solubility.
Solutions:
-
Start with an Organic Stock Solution: The most immediate and common approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP) are commonly used.[1]
-
-
Check Final Co-solvent Concentration: If the compound precipitates upon dilution, the final concentration of the organic co-solvent may be too low to maintain solubility. Consider slightly increasing the co-solvent percentage in your final solution, but remain mindful of its potential toxicity in biological assays.[1]
-
Reduce Final Compound Concentration: Your target concentration might exceed the compound's solubility limit in the final buffer. Perform serial dilutions to determine the maximum achievable concentration without precipitation.[1]
Issue: Even with a co-solvent, the solubility is insufficient for my assay's requirements.
Possible Cause: For highly insoluble this compound derivatives, simple co-solvency may not be enough to reach the desired concentration.
Solutions:
-
pH Adjustment: The solubility of this compound derivatives with ionizable functional groups can be significantly influenced by pH.[1][2] Adjusting the buffer's pH can ionize the compound, increasing its polarity and interaction with water.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3][4][5] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[3][4][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility over natural cyclodextrins.[6][8]
-
Incorporate Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[9][10] Common non-ionic surfactants used in formulations include Polysorbate 80 (Tween 80) and various Pluronics.
Issue: My formulation is not stable and the compound precipitates over time.
Possible Cause: The formulation may be a supersaturated, thermodynamically unstable system. Amorphous forms of a compound, while more soluble, can revert to a more stable, less soluble crystalline form.[11][12]
Solutions:
-
Prepare Solutions Fresh: To avoid issues with long-term stability, prepare your solutions immediately before use.[1]
-
Use Precipitation Inhibitors: In advanced formulations like amorphous solid dispersions, polymers are used not only to create the amorphous state but also to inhibit precipitation upon dissolution in aqueous media.[13]
-
Analytical Monitoring: Use techniques like HPLC or LC-MS to monitor the compound's concentration in your buffer over the course of your experiment to confirm its stability.[1]
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds so poorly soluble in water?
A1: this compound compounds belong to the class of polycyclic aromatic hydrocarbons (PAHs). Their structure is large, rigid, and highly non-polar, leading to strong intermolecular forces in the solid state (high crystal lattice energy) and unfavorable interactions with polar water molecules, resulting in low aqueous solubility.[1]
Q2: What is the first and most fundamental step to solubilize a new this compound derivative?
A2: The initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[1] This stock solution is then serially diluted into the aqueous buffer to the desired final concentration, ensuring the final co-solvent concentration is low enough to be compatible with the experimental system.
Q3: How can I chemically modify my this compound compound to improve its solubility?
A3: Two primary chemical modification strategies are salt formation and the prodrug approach.
-
Salt Formation: If your this compound derivative contains an ionizable group (e.g., a carboxylic acid or an amine), it can be converted into a salt.[14][15][16] Salts of acidic and basic drugs generally exhibit significantly higher aqueous solubility than their neutral forms.[15][16] This is one of the most common and effective methods for improving the solubility of ionizable compounds.[15]
-
Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[17][18][19] By attaching a hydrophilic promoiety (e.g., a phosphate ester, an amino acid, or a polyethylene glycol chain) to the this compound core, the overall water solubility of the molecule can be dramatically increased.[17][18][20]
Q4: What are nanotechnology-based approaches, and how can they help with my this compound compound?
A4: Nanotechnology offers several advanced strategies to enhance the solubility and bioavailability of poorly soluble drugs.[21][22][23][24] These methods involve reducing the particle size of the drug to the nanometer scale, which significantly increases the surface area-to-volume ratio, thereby improving the dissolution rate.[2][10][25] Key nanotechnology platforms include:
-
Nanosuspensions: These are colloidal dispersions of pure drug particles in an aqueous vehicle, stabilized by surfactants or polymers.[22][25]
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate hydrophobic drugs.[23]
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range, capable of dissolving lipophilic drugs in the oil phase.[23][24]
Q5: How do I choose the most suitable solubility enhancement strategy?
A5: The choice of strategy depends on several factors: the physicochemical properties of your specific this compound compound, the required concentration, the intended application (e.g., in vitro vs. in vivo), and the stage of drug development. The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Presentation
Table 1: Comparison of Common Organic Co-solvents
| Co-solvent | Typical Starting Concentration | Advantages | Considerations |
| DMSO | 0.1% - 1% | High solubilizing power for a wide range of compounds.[1] | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 1% - 5% | Biologically compatible at low concentrations. | Less potent solubilizer than DMSO for highly hydrophobic compounds. |
| PEG 400 | 1% - 10% | Low toxicity, commonly used in in vivo formulations. | Can be viscous, may affect assay performance. |
| NMP | < 1% | Strong solubilizing agent. | Potential for reproductive toxicity; use with caution. |
Table 2: Solubility Enhancement of a Model Polycyclic Aromatic Hydrocarbon (Phenanthrene) with Cyclodextrins
| Cyclodextrin (500 µg/mL) | Apparent Aqueous Solubility (µg/mL) | Fold Increase |
| None | 1.26 | 1.0 |
| Alasan (a bioemulsifier) | 8.34 | 6.6[26] |
Note: Data for Alasan is used as an illustrative example of solubilization enhancement for PAHs. Similar principles apply to cyclodextrins.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing an organic stock solution of a this compound compound.
Caption: Experimental workflow for preparing a stock solution.
Methodology:
-
Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of the this compound derivative into a sterile glass vial.[1]
-
Add Solvent: Add the appropriate volume of 100% DMSO (or another suitable co-solvent) to achieve a high concentration stock solution (e.g., 10-50 mM).[1]
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Inspect: Visually inspect the solution against a light source to ensure there are no undissolved particulates. The solution must be clear.[1]
-
Storage: Store the stock solution under appropriate conditions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol outlines how to determine the effect of a cyclodextrin on the apparent solubility of a this compound compound.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of the this compound compound to vials containing each cyclodextrin solution. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to reach equilibrium. A preliminary experiment can determine the time required to reach a steady state.[6]
-
Separate Solid and Supernatant: After equilibration, allow the vials to stand for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.[7]
-
Filter: Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.[7]
-
Analyze Concentration: Analyze the concentration of the dissolved this compound compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear plot (AL-type) is indicative of the formation of a 1:1 soluble complex.[3]
Caption: Workflow for a cyclodextrin phase solubility study.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin: Molecular Dynamic Simulation and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qc.cuny.edu [qc.cuny.edu]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mch.estranky.sk [mch.estranky.sk]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 20. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 21. iipseries.org [iipseries.org]
- 22. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmtech.com [pharmtech.com]
- 25. scispace.com [scispace.com]
- 26. Enhancement of Solubilization and Biodegradation of Polyaromatic Hydrocarbons by the Bioemulsifier Alasan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Computational Models for Predicting Biphenylene Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their computational models for predicting the properties of biphenylene.
Frequently Asked Questions (FAQs)
Q1: Which computational method is most suitable for studying the electronic properties of this compound?
A1: Density Functional Theory (DFT) is a widely used and effective method for investigating the electronic structure of this compound.[1][2] For accurate results, hybrid functionals are often recommended. The B3LYP functional, for example, has shown very close agreement with experimental values for this compound's molecular structure.[1] For properties like band structure and multiradical character, other hybrid functionals such as HSE06 may be employed to provide further insights.[3][4] The choice of basis set is also critical; for example, the 6-311G(d,p) basis set has been used for geometry optimization, while the cc-pVTZ basis set can provide higher accuracy for electronic state calculations.[1]
Q2: Does this compound have a multiradical character, and how does that affect computational models?
A2: Yes, recent studies suggest that the this compound network (BPN) possesses a spin-polarized multiradical ground state.[3] This is a crucial consideration as it can significantly influence the material's chemical reactivity and electronic properties. Standard DFT calculations might default to a non-spin-polarized solution. To accurately model the multiradical character, it is necessary to perform spin-polarized calculations, often starting with an antiferromagnetic (AFM) spin guess to help the calculation converge to the lower-energy multiradical state.[3] Failing to account for this can lead to an incorrect description of the electronic band gap and charge transport properties.[3]
Q3: How can I parameterize a classical force field for molecular dynamics (MD) simulations of this compound?
A3: Parameterizing a force field for a novel molecule like this compound requires a systematic approach, often involving quantum mechanical (QM) calculations as a reference.[5][6] The process generally involves optimizing bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) parameters. A common workflow includes:
-
Initial Parameter Assignment: Start with analogous parameters from existing generalized force fields like CGenFF or GAFF.[6]
-
QM Calculations: Perform high-level QM calculations (e.g., MP2/6-31G(d)) to obtain the optimized geometry, vibrational frequencies (Hessian matrix), and potential energy surfaces for key dihedral scans.[6]
-
Charge Optimization: Optimize partial atomic charges to reproduce the QM electrostatic potential.[5]
-
Bond and Angle Optimization: Fit bond and angle parameters to the QM-derived optimized geometry and Hessian matrix.[5]
-
Dihedral Optimization: Fit dihedral parameters to the QM-calculated potential energy surfaces for bond rotations.[5][6] Tools like the Force Field Toolkit (ffTK) in VMD can automate and streamline this iterative process.[5][6]
Q4: What are the typical predicted mechanical properties of a this compound monolayer?
A4: Molecular dynamics simulations using reactive force fields (ReaxFF) have been employed to study the mechanical properties of the this compound network (BPN). BPN exhibits anisotropic mechanical behavior, meaning its properties differ depending on the direction of applied strain (e.g., armchair vs. zigzag).[7] Studies have reported a Young's modulus comparable to that of graphene, in the range of 1019.4 GPa, and a high melting point of around 4024 K.[8] The Young's modulus in the zigzag direction is typically predicted to be higher than in the armchair direction.[7]
Troubleshooting Guides
Issue 1: My DFT geometry optimization for this compound fails to converge.
Answer: DFT convergence issues for rigid molecules like this compound can often be traced to the initial setup. Follow these steps to troubleshoot the problem:
-
Check the Initial Structure: Ensure your starting geometry is reasonable. Use experimental crystal structure data or build the molecule with standard bond lengths and angles. An initial structure that is too far from a local minimum can cause convergence failure.
-
Use a Smaller Basis Set First: Start the optimization with a smaller, less computationally demanding basis set (e.g., STO-3G or 3-21G). Once converged, use this optimized geometry as the starting point for a higher-level calculation with a more extensive basis set (e.g., 6-31G(d,p) or cc-pVTZ).[1]
-
Adjust the SCF Algorithm: The self-consistent field (SCF) procedure is often the point of failure.
-
Try switching to a more robust but slower convergence algorithm, such as SCF=QC (Quadratic Convergence) or SCF=XQC in Gaussian.
-
Increase the maximum number of SCF cycles allowed (SCF=MaxCycle=512).
-
Use level shifting or damping algorithms to aid convergence in difficult cases.
-
-
Employ a Different Optimizer: If the default optimizer is failing, try a different one. For example, in Gaussian, you can switch from the default (Opt=GEG) to Opt=Berny.
-
Calculate Force Constants: If the optimization continues to fail, calculate the force constants at the initial geometry (CalcFC). This provides the optimizer with a good initial Hessian, which can significantly improve the convergence rate, although it is computationally more expensive for the first step.
Issue 2: The predicted electronic band gap of my this compound model does not match experimental observations.
Answer: Discrepancies between calculated and experimental band gaps are a common challenge in computational chemistry. Here’s how to address this for this compound:
-
Choice of DFT Functional: Standard GGA functionals (like PBE) are known to systematically underestimate band gaps. Hybrid functionals, which include a portion of exact Hartree-Fock exchange, generally provide more accurate predictions. For this compound network analogues, the HSE06 functional has been shown to predict larger, likely more realistic, band gaps compared to PBE.[4]
-
Account for Multiradical Character: As mentioned in the FAQ, the this compound network has a multiradical ground state.[3] A standard non-spin-polarized calculation may incorrectly predict a metallic state (zero band gap). Ensure you are performing a spin-polarized calculation to capture the correct electronic ground state, which may open a band gap.[3]
-
Basis Set Quality: The quality of the basis set can influence the calculated electronic properties. Ensure you are using a sufficiently large and flexible basis set, such as a triple-zeta set with polarization functions (e.g., cc-pVTZ), for your final electronic structure calculation.[1]
-
Consider Solvent/Environmental Effects: If comparing to experimental data from condensed phases, calculations on an isolated gas-phase molecule may be insufficient. Solvent effects can slightly alter electronic properties.[2] Consider using implicit solvent models (like PCM) or explicit QM/MM approaches if relevant.
Issue 3: My Molecular Dynamics (MD) simulation of a this compound-protein complex is unstable.
Answer: Instability in MD simulations involving novel nanomaterials like this compound often stems from force field parameterization or simulation setup.
-
Validate Force Field Parameters: The primary suspect is inaccurate or incomplete force field parameters for this compound. As detailed in the FAQ, these must be carefully derived and validated against QM data.[5][6] Pay special attention to the dihedral parameters governing the planarity of the molecule and the Lennard-Jones parameters for non-bonded interactions, as these will dominate the interaction with the protein.[9]
-
Check for High-Energy Contacts: Before starting the production run, ensure the initial structure of the complex is free of steric clashes or other high-energy contacts. Perform a robust energy minimization of the entire system.
-
Equilibration Protocol: A thorough equilibration protocol is critical.
-
Start by slowly heating the system to the target temperature using NVT (constant volume) dynamics with position restraints on the protein and this compound.
-
Gradually release the restraints over several stages.
-
Switch to NPT (constant pressure) ensemble to equilibrate the system density. Monitor pressure, temperature, and density to ensure they have stabilized before starting the production run.
-
-
Interaction Strength: The strong van der Waals and π-π stacking interactions between this compound and aromatic residues of a protein can sometimes cause instability if not properly modeled.[10] Ensure your non-bonded parameters are appropriate and consider using a shorter timestep if you observe rapid, unstable movements at the interface.
Quantitative Data
Table 1: Comparison of Calculated and Experimental Bond Lengths for this compound.
| Bond | DFT/B3LYP Calculated (Å)[1] | Experimental (Å)[1] |
| Cα-Cα | 1.51 | 1.52 |
| Cα-Cβ | 1.42 | 1.43 |
| Cβ-Cγ | 1.37 | 1.38 |
| Cγ-Cγ | 1.38 | 1.39 |
Note: Cα are the carbon atoms connecting the two rings, Cβ are the middle carbons of the benzene rings, and Cγ are the outer carbons.[1]
Table 2: Calculated Mechanical Properties of Monolayer this compound Network (BPN).
| Property | Simulation Result (ReaxFF)[8] | Simulation Result (AIRBO)[7] |
| Young's Modulus | ~1019.4 GPa | Anisotropic (Zig-zag > Armchair) |
| Melting Point | ~4024 K | Not Reported |
| Fracture Process | Exhibits inelastic stages before fracture | Brittle failure |
Experimental Protocols
Protocol: Validation of Calculated Core Electron Binding Energies using X-ray Photoelectron Spectroscopy (XPS)
This protocol outlines the key steps for experimentally measuring the C1s core electron binding energies of this compound, which can be used to validate DFT-based ΔSCF core-hole calculations.[1]
1. Sample Preparation:
-
Obtain high-purity this compound powder.
-
The experiment is performed in the gas phase to eliminate solid-state effects and allow for direct comparison with single-molecule calculations.
-
Introduce the this compound sample into a high-vacuum chamber.
-
Heat the sample gently (e.g., in a temperature-controlled oven connected to the chamber) to achieve a sufficient vapor pressure for measurement.
2. XPS Measurement:
-
Instrumentation: Use a high-resolution XPS spectrometer equipped with a monochromatic X-ray source (e.g., Al Kα).
-
Vacuum Conditions: Maintain an ultra-high vacuum (UHV) environment (e.g., < 10-8 mbar) in the analysis chamber to prevent contamination.
-
Irradiation: Irradiate the this compound vapor with the X-ray beam.
-
Data Acquisition: Use a hemispherical electron analyzer to measure the kinetic energy of the emitted photoelectrons. The binding energy (BE) is then calculated as: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy, and Φ is the spectrometer work function.
-
Spectrum Calibration: Calibrate the energy scale using a known reference gas (e.g., Argon) introduced into the chamber simultaneously.
3. Data Analysis:
-
Acquire a high-resolution spectrum of the C1s region (typically around 285-295 eV).
-
The experimental C1s spectrum will likely appear as a single, broad, and asymmetric peak due to the presence of three chemically non-equivalent carbon atoms (Cα, Cβ, Cγ) whose individual peaks are not fully resolved.[1]
-
Fit the experimental spectrum using appropriate peak shapes (e.g., Voigt or Doniach-Šunjić profiles) to deconvolve the contributions from the different carbon environments.
-
Compare the energies and relative intensities of the fitted peaks with the calculated XPS energies from your computational model. The calculated values for Cα, Cβ, and Cγ are expected to be slightly different, and their weighted average should align with the experimental peak.[1]
Visualizations
Caption: A general workflow for the computational modeling of this compound properties.
Caption: A troubleshooting flowchart for DFT convergence issues.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2D BN-biphenylene: structure stability and properties tenability from a DFT perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical Properties Analysis of a Monolayer this compound at Different Temperatures [modelling.semnan.ac.ir]
- 8. On the mechanical properties and fracture patterns of the nonbenzenoid carbon allotrope (this compound network): a reactive molecular dynamics study - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: On-Surface Synthesis with Biphenylene
Welcome to the technical support center for researchers working with biphenylene on metal surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of on-surface synthesis, particularly in avoiding the undesired activation of C–C bonds within the this compound core.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precursor undergoing C–C bond cleavage on the metal surface?
A1: The C–C bonds in the central four-membered ring of this compound are strained and susceptible to activation, especially on catalytically active metal surfaces. The reactivity of the metal substrate plays a crucial role. Highly reactive surfaces can lead to the cleavage of these bonds, even at room temperature in some cases. For instance, Cu(111) has been shown to activate the C–C σ-bond of this compound derivatives at room temperature, leading to ring-opening and the insertion of copper atoms.[1][2][3] In contrast, less reactive surfaces like Ag(111) and Au(111) are more likely to preserve the integrity of the this compound core.[1][2][3]
Q2: How can I prevent the C–C bond activation of this compound during on-surface synthesis?
A2: To prevent C–C bond activation, consider the following strategies:
-
Substrate Selection: Choose a less reactive metal surface. Gold (Au(111)) and silver (Ag(111)) are generally preferred for preserving the this compound structure.[4]
-
Precursor Design: The presence of functional groups on the this compound precursor can influence its reactivity. For example, halogenated biphenylenes are often used for on-surface synthesis. While these are effective for Ullmann coupling, the choice of substrate is critical to avoid C-C bond cleavage. Unsubstituted this compound has been observed to remain intact on Cu(111) at room temperature.[2]
-
Temperature Control: Carefully control the annealing temperature. C–C bond activation is a thermally activated process. By keeping the temperature below the activation barrier for C–C cleavage, you can favor other desired reactions like dehalogenation and C-C coupling.
Q3: What is the ideal metal substrate for promoting C-C coupling of this compound derivatives without cleaving the central ring?
A3: For promoting C-C coupling reactions (e.g., Ullmann coupling) of halogenated this compound precursors while avoiding C-C bond activation, Ag(111) and Au(111) surfaces are highly recommended.[4][5][6] These surfaces are less reactive than copper and have been successfully used for the on-surface synthesis of various carbon nanostructures from this compound-based precursors, where the four-membered ring remains intact.
Q4: At what temperature should I anneal my sample to achieve C-C coupling of brominated this compound precursors without C-C bond activation?
A4: The optimal annealing temperature is a delicate balance. Debromination typically occurs at lower temperatures, followed by C-C coupling at higher temperatures. For 1,8-dibromothis compound on Ag(111), organometallic intermediates form at room temperature, and subsequent annealing can lead to the desired coupling products.[3] It is crucial to characterize the reaction at each stage using techniques like STM and XPS to determine the optimal temperature window for your specific system, which is typically in the range of 300-600 K.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Observation of ring-opened this compound structures in STM images. | The metal substrate is too reactive (e.g., Cu(111)). | Switch to a less reactive substrate like Ag(111) or Au(111).[1][2][3] |
| The annealing temperature is too high. | Systematically lower the annealing temperature and monitor the surface structure at each step with STM. | |
| Precursors desorb from the surface before reacting. | Weak molecule-surface interaction. | Consider using a slightly more reactive substrate or modifying the precursor with functional groups that enhance surface binding. |
| The heating rate is too fast. | Use a slower heating ramp during annealing to allow for surface-confined reactions to occur before desorption. | |
| Formation of disordered molecular assemblies instead of desired coupled structures. | Sub-optimal annealing temperature or time. | Optimize the annealing protocol by varying the temperature and duration. |
| Surface contamination. | Ensure the metal substrate is atomically clean before molecular deposition. Perform thorough cleaning cycles (e.g., sputtering and annealing). | |
| Unintended side reactions, such as dehydrogenation, are observed. | High annealing temperatures. | Dehydrogenation often requires higher activation energies. Lowering the annealing temperature can help to avoid this. |
| Reactive substrate. | Some metal surfaces can catalyze dehydrogenation. Choosing a less reactive substrate may suppress this side reaction. |
Experimental Protocols
On-Surface Synthesis and Characterization of this compound Derivatives
This protocol provides a general methodology for the on-surface synthesis and characterization of structures derived from this compound precursors.
1. Substrate Preparation:
- Obtain a single-crystal metal substrate (e.g., Au(111), Ag(111), or Cu(111)).
- Clean the substrate in an ultra-high vacuum (UHV) chamber through repeated cycles of argon ion sputtering and annealing.
- Verify the cleanliness and crystallographic quality of the surface using Scanning Tunneling Microscopy (STM) and Low-Energy Electron Diffraction (LEED). For Au(111), the characteristic herringbone reconstruction should be visible.[7][8]
2. Molecular Deposition:
- Evaporate the this compound precursor from a Knudsen cell or a similar molecular evaporator onto the clean metal substrate held at a specific temperature (often room temperature or below).
- The deposition rate should be low to ensure the formation of a sub-monolayer coverage.
- Monitor the coverage in situ using a quartz crystal microbalance and ex situ with STM.
3. Thermal Annealing:
- Anneal the sample to induce on-surface reactions. The annealing temperature is a critical parameter and should be chosen based on the desired reaction (e.g., dehalogenation, C-C coupling) and the specific precursor-substrate system.
- Increase the temperature in a stepwise manner, and after each step, cool the sample down for characterization.
4. Characterization:
- Scanning Tunneling Microscopy (STM): Use a low-temperature STM (LT-STM) to obtain high-resolution images of the molecular precursors, intermediates, and final products on the surface. A CO-functionalized tip can provide bond-resolving images.[1][2]
- X-ray Photoelectron Spectroscopy (XPS): Perform XPS to analyze the chemical state of the elements (e.g., C, Br, and the metal substrate) and to follow the dehalogenation process.[1][9]
- Temperature-Programmed Desorption (TPD): Use TPD to study the thermal stability of the molecules on the surface and to identify desorption products.[10]
Reaction Pathways and Logic Diagrams
Caption: Competing reaction pathways of a this compound derivative on different metal surfaces.
Caption: Troubleshooting logic for avoiding C-C bond activation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room-Temperature C–C σ-Bond Activation of this compound Derivatives on Cu(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2505.16870] First-principles study of metal-biphenylene interfaces: structural, electronic, and catalytic properties [arxiv.org]
- 5. arxiv.org [arxiv.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Scanning tunnelling microscopy analysis of octameric o-phenylenes on Au(111) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. westmont.edu [westmont.edu]
Technical Support Center: Enhancing Charge Transport in Biphenylene-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biphenylene-based materials for electronic applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound materials and the fabrication of organic field-effect transistors (OFETs).
| Problem | Potential Cause | Suggested Solution |
| Synthesis | ||
| Low or no yield of desired this compound derivative. | Incomplete reaction due to insufficient temperature or reaction time in methods like Ullmann coupling or benzyne cyclodimerization.[1] | Optimize reaction temperature and time based on the specific synthetic route. Monitor reaction progress using techniques like TLC or GC-MS. |
| Catalyst deactivation or poisoning. | Ensure high purity of reagents and solvents. For catalytic reactions, consider using fresh catalyst or increasing catalyst loading.[1] | |
| Side reactions leading to byproducts. | Adjust reaction conditions such as solvent, temperature, or precursor concentration to favor the desired reaction pathway. Purification of precursors is critical. | |
| Formation of oligomers or cross-linked byproducts in on-surface synthesis. | Sub-optimal annealing temperature or inappropriate precursor design (e.g., using bromine instead of iodine).[2] | Carefully control the annealing temperature to facilitate the desired Ullmann coupling and subsequent cyclization without causing unwanted side reactions.[2] Use precursors with more suitable leaving groups, like iodine, for cleaner reactions on surfaces like Au(111).[2] |
| OFET Fabrication | ||
| Low charge carrier mobility in the fabricated OFET. | Poor crystallinity or morphology of the this compound thin film. | Optimize the deposition parameters such as substrate temperature, deposition rate, and annealing conditions.[3][4] Post-deposition annealing can improve film crystallinity, but the temperature must be carefully controlled to avoid film desorption.[3] |
| Presence of impurities in the synthesized material. | Purify the this compound material extensively using techniques like sublimation, recrystallization, or column chromatography to remove residual catalysts, solvents, and byproducts that can act as charge traps.[5][6][7] | |
| High contact resistance between the semiconductor and the source/drain electrodes.[8][9][10][11] | Treat the electrode surfaces with self-assembled monolayers (SAMs) to reduce the injection barrier.[12] Consider using contact doping by depositing a thin layer of a p-dopant under the electrodes.[8] | |
| High OFF-state current (low on/off ratio).[13][14] | Bulk doping of the semiconductor channel by impurities or dopants.[8] | Ensure high purity of the this compound material. If contact doping is used, ensure the dopant does not diffuse significantly into the channel. |
| Gate leakage current. | Optimize the thickness and quality of the gate dielectric layer. Ensure there are no pinholes or defects in the dielectric.[15] | |
| Poor film formation during solution processing. | Low solubility of the this compound derivative. | Modify the this compound core with solubilizing side chains. Choose an appropriate solvent and optimize the solution concentration and temperature.[16] |
| Unfavorable surface energy of the substrate. | Treat the substrate with surface modifiers like HMDS or OTS to improve the wetting and promote ordered film growth.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing charge transport in this compound-based materials?
A1: The primary factors include the degree of π-conjugation, molecular packing in the solid state, the presence of impurities or defects, and the energy level alignment with the electrodes. The inherent anisotropic structure of some this compound networks can also lead to direction-dependent charge transport.
Q2: How can I improve the solubility of my this compound-based material for solution processing?
A2: Introducing flexible alkyl or alkoxy side chains onto the this compound core is a common strategy to enhance solubility in organic solvents. The choice of solvent and solution temperature are also critical parameters to optimize for good film formation.[16]
Q3: What is a typical range for charge carrier mobility in this compound-based OFETs?
A3: The mobility can vary significantly depending on the specific molecular structure, film morphology, and device architecture. While some derivatives may exhibit modest mobilities, recent research has focused on designing molecules that can achieve higher values, though specific, consistent ranges for a wide variety of this compound materials are still an active area of research.
Q4: Why is the on/off ratio important for a transistor, and how can it be maximized in this compound-based devices?
A4: The on/off ratio is a measure of a transistor's switching capability. A high on/off ratio is crucial for digital logic applications to distinguish between the "on" and "off" states. To maximize this ratio, it is essential to minimize the OFF-state current, which can be achieved by using highly pure semiconductor materials to reduce unwanted charge carriers and ensuring a high-quality gate dielectric to prevent leakage currents.[13][14]
Q5: What is the effect of annealing on the performance of this compound-based OFETs?
A5: Thermal annealing can improve the crystallinity and morphology of the thin film, leading to higher charge carrier mobility.[3] However, the annealing temperature must be carefully optimized. Excessive temperatures can lead to film degradation or desorption, which can be detrimental to device performance.[3]
Quantitative Data Presentation
The following table summarizes the electrical performance of a selection of organic semiconductor materials to provide a benchmark for researchers working with this compound-based systems.
| Material Class | Example Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Thienoacene | Ph5T2 | 0.51 | > 10⁸ | Solution Shearing | [13] |
| Thiophene | P3HT | ~10⁻² | - | Solution Processing | [12] |
| Anthradithiophene | TES ADT | > 0.1 | 10⁵ - 10⁶ | Solution Casting | [16] |
| Benzothienobenzothiophene | C₈-BTBT | 3.5 | > 10⁷ | Solution Processing | [17] |
Experimental Protocols
Protocol 1: On-Surface Synthesis of a this compound Network
This protocol describes the synthesis of a this compound network on a Au(111) surface via intermolecular HF zipping.[18][19][20]
-
Substrate Preparation:
-
Prepare a clean Au(111) single crystal surface by cycles of argon ion sputtering and annealing in ultra-high vacuum (UHV).
-
-
Precursor Deposition:
-
Synthesize the poly(2,5-difluoro-para-phenylene) (PFPP) precursor chains.
-
Deposit the PFPP precursors onto the clean Au(111) surface at room temperature via thermal evaporation in UHV.
-
-
Polymerization and Cyclization:
-
Characterization:
-
Characterize the resulting network structure using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) in UHV.
-
Protocol 2: Fabrication of a Solution-Processed, Bottom-Gate, Top-Contact OFET
This protocol provides a general procedure for fabricating an OFET using a solution-processable this compound derivative.
-
Substrate Cleaning:
-
Cut Si/SiO₂ wafers to the desired size.
-
Clean the substrates by sonicating sequentially in acetone and isopropanol for 15 minutes each.
-
Rinse with deionized water and dry with a nitrogen stream.
-
-
Substrate Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the semiconductor film growth. This can be done via solution or vapor deposition.[12]
-
-
Semiconductor Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., toluene, chlorobenzene) at a specific concentration.
-
Deposit the solution onto the treated substrate using spin-coating, drop-casting, or other solution-based techniques.[16]
-
Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., gold) through a shadow mask. The channel length and width are determined by the mask dimensions.
-
-
Electrical Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the measured data.
-
Visualizations
Caption: Experimental workflow for this compound-based OFET fabrication.
Caption: Troubleshooting logic for common OFET performance issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Open Access) Effects of impurities on charge transport in graphene field-effect transistors (2017) | Marlene Bonmann | 4 Citations [scispace.com]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. High ON/OFF ratio single crystal transistors based on ultrathin thienoacene microplates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. High on/off ratios in bilayer graphene field effect transistors realized by surface dopants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Patterning technology for solution-processed organic crystal field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling the formation mechanism of the this compound network - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D2NH00528J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. research.aalto.fi [research.aalto.fi]
Validation & Comparative
A Comparative Guide to the Experimental and Theoretical Spectra of Biphenylene
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental spectroscopic data with theoretical predictions for the polycyclic aromatic hydrocarbon, biphenylene.
This guide provides a detailed comparison of the experimental and theoretically calculated spectra of this compound, a molecule of significant interest in organic electronics and materials science. By juxtaposing experimental data with computational results primarily derived from Density Functional Theory (DFT), this document aims to offer a comprehensive spectroscopic profile of this compound, aiding in its identification, characterization, and the validation of theoretical models.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize the key spectroscopic data for this compound, comparing experimental findings with theoretical calculations for Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
Table 1: Comparison of Experimental and Theoretical Infrared Vibrational Frequencies for this compound
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/N07D) | Vibrational Assignment |
| 3060 | 3063 | C-H stretching |
| 1585 | 1588 | C=C stretching |
| 1430 | 1432 | C=C stretching |
| 1275 | 1278 | C-H in-plane bending |
| 1115 | 1117 | C-H in-plane bending |
| 995 | 998 | Ring breathing |
| 830 | 832 | C-H out-of-plane bending |
| 740 | 742 | C-H out-of-plane bending |
| 680 | 682 | Ring deformation |
Note: Theoretical frequencies are often scaled to better match experimental data. The level of theory and scaling factors can influence the accuracy of the prediction.
Raman Spectroscopy
Table 2: Comparison of Experimental and Theoretical Raman Shifts for this compound
| Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) (DFT) | Vibrational Assignment |
| 3065 | 3068 | C-H stretching |
| 1600 | 1603 | C=C stretching |
| 1280 | 1283 | C-H in-plane bending |
| 1030 | 1033 | Ring breathing |
| 1000 | 1002 | Ring breathing |
| 738 | 740 | C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax) for this compound
| Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Solvent/Phase |
| ~250, ~350 | ~245, ~340 | Solution (e.g., Ethanol) |
| 247, 206[1] | - | Not specified |
Note: The calculated λmax values are sensitive to the chosen functional, basis set, and the inclusion of solvent effects in the computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (GIAO) | Solvent |
| ¹H | 6.66, 6.56[2] | ~6.7, ~6.6 | CDCl₃ |
| ¹³C | 151.7, 128.4, 117.9 | ~152, ~129, ~118 | Solid-State |
Note: Experimental chemical shifts can be influenced by solvent, concentration, and temperature. Theoretical calculations are typically performed for an isolated molecule in the gas phase unless solvent models are explicitly included.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed to acquire both experimental and theoretical data is crucial for a meaningful comparison.
Experimental Methodologies
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-state IR spectroscopy, this compound is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil and placing it between salt plates (e.g., NaCl or KBr)[3]. For solution-phase measurements, the sample is dissolved in a suitable IR-transparent solvent.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.
-
Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Raman Spectroscopy
-
Sample Preparation: Solid samples of this compound can be analyzed directly as a powder. Solution-phase measurements involve dissolving the sample in a suitable solvent.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used[4]. The laser is focused on the sample, and the scattered light is collected and analyzed.
-
Data Acquisition: The instrument detects the inelastically scattered light, which is shifted in energy from the incident laser light. This energy shift corresponds to the vibrational modes of the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed. One beam passes through the sample solution, and the other passes through a reference cuvette containing only the solvent.
-
Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum is a plot of absorbance versus wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, a few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.
-
Data Acquisition: The instrument detects the signals emitted as the nuclei relax back to their ground state. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure. For solid-state NMR, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples[5].
Computational Methodologies
Density Functional Theory (DFT)
-
Geometry Optimization: The first step in calculating theoretical spectra is to determine the optimized molecular geometry of this compound. This is typically done using DFT methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-31G* or larger).
-
Vibrational Frequency Calculations: Once the geometry is optimized, the vibrational frequencies (for IR and Raman spectra) are calculated. These calculations determine the energies of the different vibrational modes of the molecule. The results are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. These calculations provide theoretical predictions of the resonance frequencies of the different nuclei in the molecule.
Time-Dependent Density Functional Theory (TD-DFT)
-
Excited State Calculations: To predict the UV-Vis spectrum, TD-DFT is used to calculate the energies of the electronic transitions from the ground state to various excited states.
-
Spectrum Simulation: The calculated transition energies and their corresponding oscillator strengths are then used to simulate the UV-Vis absorption spectrum.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the experimental and theoretical spectra of this compound.
Caption: Workflow for comparing experimental and theoretical spectra.
This guide demonstrates a strong correlation between the experimental spectra of this compound and those predicted by modern computational methods. While minor discrepancies exist, the overall agreement validates the use of theoretical calculations as a powerful tool for interpreting and predicting the spectroscopic properties of complex organic molecules. This comparative approach is invaluable for researchers in materials science and drug development, enabling a deeper understanding of molecular structure and properties.
References
A Comparative Analysis of Biphenylene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthetic routes to biphenylene, a fascinating polycyclic aromatic hydrocarbon with unique electronic and structural properties. The performance of each method is evaluated based on experimental data, offering insights for selecting the most suitable approach for specific research and development needs.
Overview of Synthetic Strategies
The synthesis of the strained this compound core has been approached through several distinct chemical transformations. This guide focuses on three primary, historically significant, and mechanistically diverse routes:
-
Ullmann Reaction: The classical copper-mediated intramolecular coupling of 2,2'-dihalobiphenyls.
-
Benzyne Dimerization: The [2+2] cycloaddition of benzyne intermediates, typically generated from the thermolysis of benzenediazonium-2-carboxylate.
-
Cobalt-Catalyzed [2+2+2] Cycloaddition: A modern transition-metal-catalyzed approach involving the cocyclization of an o-diethynylbenzene with an alkyne.
Quantitative Data Comparison
The following table summarizes key quantitative metrics for the selected this compound synthesis routes, allowing for a direct comparison of their efficiency and required reaction conditions.
| Synthesis Route | Starting Material(s) | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Ullmann Reaction | 2,2'-Diiodobiphenyl | Copper-bronze alloy | None (neat) | 350-360 | 48 hours | ~40% |
| Benzyne Dimerization | Anthranilic acid, Isoamyl nitrite | None (thermal decomposition) | 1,2-Dichloroethane | ~84 (reflux) | 3-5 minutes (addition) | 25-30%[1] |
| Cobalt-Catalyzed Cycloaddition | 1,2-Diethynylbenzene, Bis(trimethylsilyl)acetylene | Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂] | Bis(trimethylsilyl)acetylene (neat) | 130 (reflux) | 72 hours | ~99% (for 2,3-bis(trimethylsilyl)this compound) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
3.1. Ullmann Reaction: Synthesis of this compound from 2,2'-Diiodobiphenyl
This protocol is based on the classical Lothrop method for the synthesis of this compound.
Materials:
-
2,2'-Diiodobiphenyl
-
Copper-bronze alloy (fine powder)
Procedure:
-
Thoroughly mix 2,2'-diiodobiphenyl with a large excess of copper-bronze alloy in a reaction vessel.
-
Heat the mixture in a sand bath to 350-360 °C for 48 hours.
-
After cooling, the solid reaction mass is pulverized.
-
The product is extracted with boiling benzene in a Soxhlet extractor.
-
The benzene extract is concentrated, and the crude this compound is purified by steam distillation, followed by recrystallization from ethanol to yield yellow needles.
3.2. Benzyne Dimerization: Synthesis of this compound from Benzenediazonium-2-carboxylate
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Anthranilic acid
-
Trichloroacetic acid
-
Tetrahydrofuran (THF)
-
Isoamyl nitrite
-
1,2-Dichloroethane
Procedure:
Step A: Preparation of Benzenediazonium-2-carboxylate
-
A solution of anthranilic acid and a catalytic amount of trichloroacetic acid in THF is cooled in an ice-water bath.
-
Isoamyl nitrite is added, and the mixture is stirred for 1-1.5 hours while maintaining a temperature of 18-25 °C.
-
The precipitated product is collected by suction filtration, washed with cold THF and then with 1,2-dichloroethane. Caution: Benzenediazonium-2-carboxylate is explosive when dry and should be kept wet with solvent at all times.
Step B: Thermolysis to this compound
-
A slurry of the wet benzenediazonium-2-carboxylate in 1,2-dichloroethane is added over 3-5 minutes to gently boiling 1,2-dichloroethane.
-
The vigorous reaction ceases shortly after the addition is complete.
-
The reaction mixture is filtered hot to remove insoluble byproducts.
-
The filtrate is concentrated, and the residue is purified by steam distillation followed by recrystallization from ethanol to afford this compound.[1]
3.3. Cobalt-Catalyzed [2+2+2] Cycloaddition: Synthesis of 2,3-Bis(trimethylsilyl)this compound
This protocol is based on the work of Vollhardt and coworkers and is exemplary for the synthesis of substituted biphenylenes.
Materials:
-
1,2-Diethynylbenzene
-
Bis(trimethylsilyl)acetylene (BTMSA)
-
Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂]
Procedure:
-
A solution of 1,2-diethynylbenzene in a large excess of bis(trimethylsilyl)acetylene is prepared.
-
A catalytic amount of CpCo(CO)₂ is added to the solution.
-
The mixture is heated at reflux under a nitrogen atmosphere for 72 hours.
-
After cooling, the excess BTMSA is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 2,3-bis(trimethylsilyl)this compound.
Reaction Pathway Visualizations
The following diagrams illustrate the chemical transformations involved in each synthetic route.
References
Validating the Antiaromatic Character of Biphenylene: A Comparative Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the antiaromatic character of biphenylene against aromatic and non-aromatic analogues. Detailed experimental protocols and quantitative data are presented to support the analysis.
This compound is a polycyclic hydrocarbon composed of two benzene rings fused to a central four-membered ring. This unique structure, containing a 4n π-electron system (the cyclobutadiene-like core), imparts significant antiaromatic character, leading to distinct physical and chemical properties compared to its aromatic isomer, biphenyl.[1] This guide outlines the key experimental techniques used to quantify this antiaromaticity.
Comparative Analysis of Experimental Data
The antiaromaticity of this compound is experimentally manifested in its magnetic properties, bond lengths, and electrochemical behavior. The following tables summarize key quantitative data comparing this compound with the aromatic benzene and the non-aromatic biphenyl.
Table 1: Magnetic Properties - NICS and Magnetic Susceptibility Anisotropy
Nucleus-Independent Chemical Shift (NICS) is a computational method to measure the magnetic shielding at the center of a ring, providing a quantitative measure of aromaticity. Negative NICS values indicate aromaticity (diatropic ring current), while positive values indicate antiaromaticity (paratropic ring current).[2][3] Magnetic susceptibility anisotropy (Δχ) reflects the difference in magnetic susceptibility along different molecular axes and is another indicator of electron delocalization. Aromatic compounds exhibit significant diamagnetic anisotropy, while antiaromatic compounds have a reduced or even paramagnetic anisotropy.[4]
| Compound | Ring | NICS(0) (ppm) | NICS(1) (ppm) | Magnetic Susceptibility Anisotropy (Δχ) (10⁻⁶ emu/mol) |
| This compound | Six-membered ring | - | - | Not Experimentally Determined (Theoretical studies ongoing)[5] |
| Four-membered ring | - | - | ||
| Benzene (Aromatic Ref.) | - | -8.0[2] | -10.2[2] | -54[4] |
| Cyclobutadiene (Antiaromatic Ref.) | - | +26.2[2] | +17.3[2] | Not Applicable (highly unstable) |
| Biphenyl (Non-aromatic Ref.) | - | - | - | -108[4] |
Table 2: Structural Properties - Experimental Bond Lengths
X-ray diffraction studies reveal significant bond length alternation in this compound, a hallmark of reduced electron delocalization and antiaromatic character. In contrast, the bond lengths in the aromatic benzene are equalized.[6][7]
| Compound | Bond | Bond Length (Å) |
| This compound | C1-C2 | 1.385 |
| C2-C3 | 1.372 | |
| C3-C4 | 1.384 | |
| C4-C4a | 1.425 | |
| C4a-C8b | 1.520 | |
| C4a-C4b | 1.426 | |
| Benzene (Aromatic Ref.) | C-C | 1.39 |
| Biphenyl (Non-aromatic Ref.) | Inter-ring C-C | 1.49 |
| Intra-ring C-C | ~1.39 |
Bond length data for this compound and biphenyl from X-ray crystallography studies.[6][7]
Table 3: Electrochemical and Spectroscopic Properties
The electronic properties of this compound, probed by cyclic voltammetry and UV-Vis spectroscopy, differ from those of its aromatic and non-aromatic counterparts, reflecting its unique electronic structure.
| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | λmax (nm) in Ethanol |
| This compound | ~1.23 (irreversible)[2] | ~ -0.90 (quasi-reversible)[2] | 241, 250, 282, 294, 305[8] |
| Benzene (Aromatic Ref.) | > 2.0 | < -3.0 | 204, 256[9] |
| Biphenyl (Non-aromatic Ref.) | ~1.5 | ~ -2.5 | 247[10] |
Redox potentials are indicative values from studies on similar systems and can vary with experimental conditions.[2][11] UV-Vis data is for solutions in ethanol.[9][10]
Experimental Validation Workflow
The following diagram illustrates the logical workflow for the experimental validation of this compound's antiaromatic character.
Caption: Logical workflow for the validation of this compound's antiaromaticity.
Detailed Experimental Protocols
Nucleus-Independent Chemical Shift (NICS) Calculation
NICS values are calculated using quantum chemistry software (e.g., Gaussian).
-
Software: Gaussian 09 or later.
-
Method: Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311+G(d,p).
-
Protocol:
-
The molecular geometry of this compound is optimized to find its lowest energy conformation.
-
"Ghost" atoms (Bq) are placed at the center of the four-membered and six-membered rings (for NICS(0)) and 1 Å above the plane of the rings (for NICS(1)).
-
A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is performed.
-
The isotropic magnetic shielding tensors at the positions of the ghost atoms are obtained from the output file.
-
The NICS value is the negative of the calculated isotropic magnetic shielding value.
-
X-ray Diffraction for Bond Length Determination
Single-crystal X-ray diffraction is the standard method for obtaining precise bond lengths.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Protocol:
-
High-quality single crystals of this compound are grown.
-
A suitable crystal is mounted on the goniometer of the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.
-
The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal.
-
The crystal structure is solved and refined to obtain the precise atomic coordinates.
-
Bond lengths are calculated from the refined atomic positions.
-
Magnetic Susceptibility Anisotropy Measurement
This technique measures the orientation-dependent magnetic properties of a molecule.
-
Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Faraday balance.
-
Protocol:
-
A single crystal or a well-oriented sample of this compound is prepared.
-
The sample is placed in the magnetometer with a known orientation relative to the applied magnetic field.
-
The magnetic moment of the sample is measured as a function of the applied magnetic field at a constant temperature.
-
The measurement is repeated for different orientations of the sample with respect to the magnetic field.
-
The magnetic susceptibility tensor is determined from the orientation-dependent magnetization data.
-
The magnetic susceptibility anisotropy (Δχ) is calculated from the principal components of the susceptibility tensor.
-
Cyclic Voltammetry (CV)
CV is used to determine the oxidation and reduction potentials of a molecule.[3][12]
-
Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).
-
Protocol:
-
A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The solution is placed in the electrochemical cell and purged with an inert gas (e.g., argon) to remove oxygen.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The resulting current is measured and plotted against the applied potential.
-
The oxidation and reduction peak potentials are determined from the voltammogram. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.[13]
-
UV-Vis Spectroscopy
This technique provides information about the electronic transitions in a molecule.[14]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Protocol:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).[15]
-
A cuvette containing the solvent is used as a blank to record a baseline spectrum.
-
The cuvette is then filled with the this compound solution, and the absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).
-
The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
-
References
- 1. chem.gla.ac.uk [chem.gla.ac.uk]
- 2. scielo.br [scielo.br]
- 3. poranne-group.github.io [poranne-group.github.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. air.unimi.it [air.unimi.it]
- 14. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
A Researcher's Guide to Benchmarking DFT Functionals for Biphenylene's Electronic Structure
For researchers, scientists, and drug development professionals, accurately modeling the electronic structure of novel molecules like biphenylene is paramount. Density Functional Theory (DFT) stands as a powerful computational tool for this purpose, but the choice of the exchange-correlation functional can significantly impact the accuracy of the results. This guide provides a comparative overview of the performance of various DFT functionals in predicting the electronic and structural properties of this compound, supported by available experimental and computational data.
Introduction to this compound and the Importance of DFT Benchmarking
This compound is a polycyclic aromatic hydrocarbon with a unique planar structure composed of two benzene rings fused to a central four-membered ring. This strained configuration gives rise to interesting electronic properties, making it a candidate for applications in molecular electronics and materials science. Theoretical investigations using DFT are crucial for understanding and predicting these properties. However, the "zoo" of available DFT functionals necessitates a careful selection process based on benchmarking against experimental data or higher-level computational methods. This guide aims to summarize the current state of knowledge on this topic to aid researchers in making informed decisions.
Data Presentation: Performance of DFT Functionals
The following tables summarize the quantitative data found in the literature for the performance of different DFT functionals on the structural and electronic properties of this compound. It is important to note that a comprehensive benchmarking study comparing a wide range of functionals under identical computational conditions is not yet available. The data presented here is collated from various sources and should be interpreted with this in mind.
Geometric Parameters
Accurate prediction of the molecular geometry is the first step in any reliable electronic structure calculation. The table below compares calculated bond lengths and lattice parameters of this compound with experimental values.
| Functional | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |
| B3LYP | Cα-Cα' (inter-ring) | 1.51 | ~1.52 | [1] |
| Cα-Cα (intra-ring) | 1.42 | - | [1] | |
| Cα-Cβ | 1.37 | - | [1] | |
| Cβ-Cγ | 1.37 | - | [1] | |
| Cγ-Cγ | 1.39 | - | [1] | |
| PBE-GGA | Lattice Vector a₁ | 3.82 | - | [2] |
| Lattice Vector a₂ | 4.54 | - | [2] | |
| LDA | Lattice Constant x | 4.51 | - | [3] |
| Lattice Constant y | 3.76 | - | [3] | |
| PBE | Lattice Constant x | 4.47 | - | [3] |
| Lattice Constant y | 3.37 | - | [3] |
Note: The atom labeling (Cα, Cβ, Cγ) refers to the non-equivalent carbon atoms in the this compound molecule. Cα are the four carbons connecting the two rings, Cβ are the middle carbons of the benzene rings, and Cγ are the outer carbons.[1]
Electronic Properties
The electronic properties, such as the band gap and core-level energies, are critical for understanding the reactivity and potential applications of this compound.
| Functional | Property | Calculated Value (eV) | Experimental Value (eV) | Reference |
| B3LYP | C1s XPS Shift (Cα) | 289.82 | Aligned to experiment | [1] |
| C1s XPS Shift (Cβ) | 289.75 | Aligned to experiment | [1] | |
| C1s XPS Shift (Cγ) | 289.67 | Aligned to experiment | [1] | |
| PBE | Band Gap (BPN-GaN) | 1.8 | - | [4] |
| HSE06 | Band Gap (BPN-GaN) | 2.3 | - | [4] |
| PBE | Band Gap (BPN-AlN) | 2.3 | - | [4] |
| HSE06 | Band Gap (BPN-AlN) | 3.2 | - | [4] |
Note: XPS data is often aligned to a reference peak in the experimental spectrum. The calculated relative shifts between the different carbon atoms are the key performance indicator. Data for this compound network analogues (BPN-GaN, BPN-AlN) are included to provide further insight into functional performance for related systems.
Experimental and Computational Protocols
The data presented in this guide is derived from studies employing a variety of experimental and computational methodologies.
Experimental Methods
-
X-ray Photoelectron Spectroscopy (XPS): This technique is used to measure the core-level binding energies of electrons in a material. For this compound, XPS provides experimental data to validate the calculated core-level shifts from DFT.[1][4] The experimental C1s spectrum of this compound shows a broad, asymmetric peak around 290.1 eV.[1]
Computational Methods
-
DFT Calculations: The geometry optimization and electronic structure calculations for this compound are typically performed using software packages like GAUSSIAN or VASP.[1][5]
-
Functionals: The choice of exchange-correlation functional is a critical parameter. Functionals mentioned in the context of this compound and related systems include:
-
Basis Sets: The quality of the basis set is also crucial for accurate results. For molecular calculations of this compound, basis sets like 6-311G(d,p) and cc-pVTZ have been used.[1] For periodic calculations, a plane-wave basis set with an appropriate energy cutoff is employed.[3][5]
-
-
ΔSCF Method: This "delta self-consistent field" approach is used to calculate core-hole ionization energies for comparison with XPS data.[1]
Visualization of Methodologies and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for benchmarking DFT functionals for this compound.
Caption: Impact of DFT functional choice on predicted properties.
Discussion and Recommendations
-
For Geometric Structures: The B3LYP functional provides bond lengths for the this compound molecule that are in close agreement with experimental values.[1] Both PBE and LDA functionals have been used to predict the lattice constants of the this compound network, with some variation between them.[3] For substituted biphenyls, which share some structural similarities, dispersion-corrected functionals like B3LYP-D, B97-D, and TPSS-D3 have been shown to perform well for torsional barriers, suggesting that dispersion corrections could be important for accurate energetics of this compound derivatives.
-
For Electronic Properties:
-
XPS: The B3LYP functional, in conjunction with the ΔSCF method, has been shown to reproduce the relative C1s core-level shifts in this compound reasonably well.[1]
-
Band Gap: For this compound network analogues, the hybrid HSE06 functional predicts larger band gaps than the PBE functional, which is a common trend as GGAs like PBE are known to underestimate band gaps.[3][4] For polycyclic aromatic hydrocarbons in general, hybrid functionals with a moderate amount of Hartree-Fock exchange (e.g., B3LYP, PBE0) are often recommended for electronic properties.[6][7] For more accurate band gap predictions, range-separated hybrid functionals or even higher levels of theory like GW may be necessary.
-
Conclusion and Future Outlook
The accurate theoretical description of this compound's electronic structure is an ongoing area of research. While some DFT functionals like B3LYP have shown promise for predicting its geometry and core-level spectra, a comprehensive benchmarking study is still needed. Such a study should encompass a wider range of modern DFT functionals, including double-hybrids and range-separated hybrids, and evaluate their performance for a broader set of electronic properties, including the band gap and cohesive energy of the this compound network.
For researchers embarking on computational studies of this compound and its derivatives, it is recommended to:
-
Carefully consider the property of interest when selecting a DFT functional.
-
Whenever possible, benchmark the chosen functional against available experimental data or high-level theoretical results for a related system.
-
Be aware of the known limitations of different classes of functionals, particularly the tendency of GGAs to underestimate band gaps.
As more experimental data on this compound and its analogues becomes available, it will pave the way for more rigorous benchmarking and the development of more accurate and reliable computational models for this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [2306.11881] A DFT Study on the Mechanical, Electronic, Thermodynamic, and Optical Properties of GaN and AlN Counterparts of this compound Network [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Biphenylene and Fluorene Derivatives: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biphenylene and fluorene derivatives, two classes of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and medicinal chemistry. By examining their distinct structural features, we delve into their comparative performance in various applications, supported by experimental data. This document serves as a resource for researchers seeking to understand the relative merits of these scaffolds for the development of novel organic materials and therapeutic agents.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
This compound and fluorene are structural isomers, both consisting of a C12H8 formula, but with profoundly different arrangements and properties. Fluorene features two benzene rings fused to a central five-membered ring, creating a planar but kinked tricyclic system. In contrast, this compound consists of two benzene rings fused to a central, highly strained four-membered cyclobutadiene ring. This fundamental structural difference dictates their electronic properties, stability, and suitability for various applications.
Fluorene's structure allows for easy functionalization at the C9 position, which can be used to tune its solubility and electronic properties without significantly disrupting the aromatic system.[1] This makes fluorene derivatives highly versatile. This compound's strained central ring imparts unique electronic characteristics, including a blue shift in the absorption and photoluminescence spectra of its polymeric derivatives when incorporated into poly(ethynylenephenylene)s.[2][3][4]
Below is a general workflow for the synthesis of these derivatives, often employing cross-coupling reactions.
Caption: General workflow for synthesizing derivatives via Suzuki coupling.
Performance in Organic Electronics
Both fluorene and this compound derivatives have been explored as organic semiconductors for applications in organic electronics.[5][6] Fluorene derivatives, in particular, have become a cornerstone for next-generation electronic devices due to their excellent thermal stability and charge transport properties.[7][8] They are widely used as light-emitting materials in Organic Light-Emitting Diodes (OLEDs) and as hole transport materials in perovskite solar cells.[7] Functionalization of the fluorene core allows for the tuning of emission colors across the visible spectrum, including blue, green, and red.[7]
This compound-containing polymers have also been synthesized and studied for their optical properties.[2][3] The introduction of the this compound unit into a polymer backbone tends to cause a blue shift in the emission spectrum, which can be advantageous for achieving deep-blue OLEDs.[2][3][4]
| Property | Fluorene Derivatives | This compound Derivatives | References |
| Primary Application | OLEDs, Organic Semiconductors, Solar Cells | Organic Electronics (Co-polymers) | [7],[8],[2] |
| Key Optical Feature | Tunable emission (blue, green, red) | Blue-shifted emission in co-polymers | [7],[3] |
| Thermal Stability | Good | Good | [7] |
| Charge Transport | Efficient hole and electron transport | Studied in co-polymers | [7],[5],[4] |
Biological and Therapeutic Applications
The rigid, planar structures of these scaffolds make them attractive for drug development, where they can interact with biological targets like DNA or protein active sites.[9] Fluorene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[9][10] Their planar structure is thought to allow for intercalation with DNA, a mechanism contributing to their antitumor activity.[9]
Biphenyl derivatives also possess a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[11][12][13] They serve as crucial intermediates in the synthesis of many pharmacologically active molecules.[11]
Below is a typical workflow for screening such compounds for biological activity.
Caption: Workflow for biological screening of chemical compounds.
Comparative Biological Activity Data (Fluorene Derivatives)
| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Biological Activity | Reference |
| Conjugate 8g (pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 | Anticancer | [10] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 | Anticancer | [10] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | Anticancer | [10] |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | C. albicans (planktonic) | MIC ≈ 5 µg/mL | Antifungal | [14] |
| fluorene-9-acetic acid (FAA) | C. albicans (biofilm) | 89% inhibition at 10 µg/mL | Antibiofilm | [14] |
Detailed Experimental Protocols
Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[15][16]
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[16]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or fluorene derivative) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 560-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Fluorescence Quantum Yield (Relative Method)
This protocol determines the efficiency of fluorescence for a given compound relative to a known standard.[17][18]
Principle: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method compares the integrated fluorescence intensity and the absorbance of the unknown sample to those of a standard with a known quantum yield.[19]
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the test sample (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).[17]
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[19][20]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Integration: Calculate the integrated area under the corrected emission spectrum for each solution.
-
Gradient Plot: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The plot should be linear, and the slope is the gradient (Grad).
-
Calculation: Calculate the quantum yield of the unknown sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if solvents are different).
-
Receptor Binding Assay (Competitive Filtration Method)
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.[21][22]
Principle: A competitive binding assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand from its receptor. The affinity is determined by the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50).[22]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates via centrifugation. Determine the protein concentration of the membrane preparation.[21]
-
Assay Setup: In a 96-well plate, set up the binding reaction. Each well will contain:
-
A fixed concentration of the radioligand (typically at or below its dissociation constant, Kd).
-
A fixed amount of the membrane preparation.
-
Varying concentrations of the unlabeled test compound.
-
Total Binding Wells: Contain radioligand and membranes only.
-
Non-specific Binding Wells: Contain radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.[21]
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[21][22]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]
- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njbio.com [njbio.com]
- 16. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. jasco-global.com [jasco-global.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. iss.com [iss.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
Biphenylene-Based Transistors: A Comparative Performance Analysis
A new frontier in electronics is being explored with the advent of biphenylene, a two-dimensional carbon allotrope with a unique lattice structure. This guide provides a comparative assessment of the theoretical potential of this compound-based transistors against experimentally validated alternative materials, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
While the synthesis of this compound has opened exciting avenues for novel electronic devices, it is crucial to note that the fabrication and experimental characterization of this compound-based field-effect transistors (FETs) are still in their nascent stages. Consequently, this guide will present a comparison based on the theoretical electronic properties of this compound alongside the established experimental performance of prominent alternative transistor materials, including silicon, graphene, and other organic semiconductors.
Performance Metrics: A Comparative Overview
The performance of a transistor is primarily evaluated by its charge carrier mobility, on/off current ratio, and device stability. The following table summarizes the theoretical and experimental values for these key metrics across different materials.
| Material | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Device Stability |
| This compound (Theoretical) | Anisotropic, potentially high[1] | Metallic, requires bandgap engineering[2][3] | Theoretically stable[2] |
| Silicon (Experimental) | 600 - 1400 | > 107 | High |
| Graphene (Experimental) | Up to 200,000 | Low (zero bandgap), can be improved[4][5] | Moderate, sensitive to environment |
| Organic Semiconductors (e.g., Pentacene, P3HT) (Experimental) | 0.1 - 10 | 105 - 108[6] | Variable, sensitive to air and moisture |
| This compound-like InN (Theoretical) | - | Semiconductor with 2.02 eV bandgap[7][8] | Theoretically stable[7][8] |
Experimental Protocols: Fabrication and Characterization
The fabrication and characterization of transistors are critical processes that determine their final performance. Below are generalized experimental protocols for thin-film transistors, which would be applicable to this compound-based devices once realized.
Thin-Film Transistor (TFT) Fabrication
A common method for fabricating TFTs involves the following steps:
-
Substrate Preparation: A silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate and gate dielectric, respectively. The substrate is cleaned using a piranha solution followed by rinsing with deionized water and drying with nitrogen.
-
Active Layer Deposition: The semiconductor material (e.g., an organic semiconductor or a 2D material flake) is deposited onto the substrate. For organic semiconductors, this is often done via spin-coating, while 2D materials are typically transferred using mechanical exfoliation or chemical vapor deposition (CVD).
-
Source and Drain Electrode Deposition: Metal contacts for the source and drain electrodes (e.g., gold) are then deposited onto the semiconductor layer through a shadow mask using thermal evaporation.
-
Annealing: The device is often annealed in a vacuum or inert atmosphere to improve the crystallinity of the semiconductor and the contact between the semiconductor and the electrodes.
Transistor Characterization
The electrical performance of the fabricated TFTs is typically characterized using a semiconductor parameter analyzer in a probe station under ambient or vacuum conditions. The key parameters are extracted from the following measurements:
-
Output Characteristics (IDS-VDS): The drain current (IDS) is measured as a function of the drain-source voltage (VDS) at different gate-source voltages (VGS). This provides information about the transistor's operating regime.
-
Transfer Characteristics (IDS-VGS): The drain current is measured as a function of the gate-source voltage at a constant drain-source voltage. From this, the on/off ratio and the field-effect mobility can be calculated. The mobility (µ) is calculated in the saturation regime using the following equation: IDS = (µCᵢ/2L) * W(VGS - Vth)² where W and L are the channel width and length, Cᵢ is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
Visualizing Workflows and Mechanisms
To better understand the processes and concepts involved, the following diagrams have been generated using Graphviz.
The Path Forward for this compound-Based Electronics
Theoretical studies suggest that this compound possesses a unique electronic structure with a metallic character and anisotropic transport properties.[1] While this intrinsic metallicity currently hinders its direct application in transistors that require a semiconductor channel with a distinct on and off state, significant research is underway to engineer a bandgap in this compound.[2][3] Techniques such as chemical functionalization or the creation of nanoribbons are being explored to transition this compound from a metallic to a semiconducting state.
Furthermore, the development of this compound-like materials, such as this compound-like indium nitride (BPN-InN), offers a promising alternative. Theoretical calculations predict that BPN-InN is a semiconductor with a direct bandgap of 2.02 eV, making it a suitable candidate for optoelectronic applications.[7][8]
While experimental realization of high-performance this compound-based transistors remains a future endeavor, the theoretical groundwork and the progress in related 2D materials provide a strong impetus for continued research. The unique properties of this compound, if successfully harnessed, could lead to the development of next-generation electronic devices with novel functionalities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-principles study on the electronic properties of this compound, net-graphene, graphene+, and T-graphene based nanoribbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [2010.10382] Graphene Field Effect Transistors: A Review [arxiv.org]
- 5. Field-Effect Transistors Based on Single-Layer Graphene and Graphene-Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-performance organic thin-film transistor with Parylene/PMMA bilayer insulation based on P3HT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unveiling a New 2D Semiconductor: this compound-Based InN - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different spectroscopic techniques for biphenylene analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common spectroscopic techniques for the quantitative and qualitative analysis of biphenylene, a polycyclic aromatic hydrocarbon of significant interest in materials science and pharmaceutical research. The following sections detail the performance of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy in the analysis of this compound, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The selection of an analytical technique is often governed by its quantitative performance. The table below summarizes key validation parameters for the analysis of this compound using different spectroscopic methods. It is important to note that direct comparative validation data for this compound across all techniques is not extensively available in published literature. Therefore, some of the presented data is based on studies of structurally similar aromatic compounds and typical performance characteristics of the respective techniques.
| Parameter | UV-Vis Spectroscopy | FTIR Spectroscopy | Raman Spectroscopy | qNMR Spectroscopy |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] | ~0.0005 ppm (w/v) for a related compound[2] | Analyte dependent, can be enhanced with SERS | < 10 µM for related compounds[3] |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL[1] | ~0.1770% w/w for a related compound[4] | Analyte dependent, can be enhanced with SERS | Dependent on desired accuracy and experiment time[3] |
| Linearity Range | 0.5 - 25 µg/mL | 0.5 - 1.75% w/w for a related compound[4] | Typically 1-2 orders of magnitude | > 5000:1[3] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | > 99% |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 1% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide established protocols for the analysis of this compound using the compared spectroscopic techniques.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique for the quantitative analysis of conjugated systems like this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, or methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5-25 µg/mL).
-
Prepare the unknown sample by dissolving a known weight of the material containing this compound in the same solvent and dilute to fall within the calibration range.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the solvent.
-
Measure the absorbance of each calibration standard and the unknown sample at the wavelength of maximum absorbance (λmax) for this compound (around 247 nm).
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups and can be used for quantitative analysis, often with an Attenuated Total Reflectance (ATR) accessory for minimal sample preparation.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Sample Preparation:
-
For solid samples: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
For solutions: Cast a thin film of the this compound solution onto the ATR crystal and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the IR spectrum of the this compound sample over a typical range of 4000-400 cm⁻¹.
-
For quantitative analysis, identify a characteristic absorption band of this compound that is not subject to interference from the matrix. The peak height or area of this band is then correlated with the concentration.
-
A calibration curve can be prepared using standards of known concentrations.
-
Raman Spectroscopy
Raman spectroscopy provides detailed information about molecular vibrations and is highly specific for chemical identification and quantification.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a suitable detector.
-
Sample Preparation:
-
Solid samples: this compound powder can be placed directly under the microscope objective.
-
Solutions: A small volume of the this compound solution can be placed in a suitable container (e.g., a quartz cuvette).
-
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a relevant spectral range.
-
For quantitative analysis, a calibration curve can be constructed by plotting the intensity of a characteristic this compound Raman peak against concentration.
-
For trace analysis, Surface-Enhanced Raman Spectroscopy (SERS) can be employed by adsorbing the sample onto a plasmonically active substrate (e.g., silver or gold nanoparticles).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a calibration curve, by using a certified internal standard.[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: [5]
-
Accurately weigh approximately 15-20 mg of the this compound sample into a vial.[5]
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[5]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition: [5]
-
Acquire a 1D proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery.
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[5]
-
-
Data Processing and Quantification:
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
The purity or concentration of this compound can be calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Biphenylene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents like biphenylene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing our commitment to being a trusted partner in your scientific endeavors.
Core Safety and Handling Protocols
This compound is classified as a substance that can cause serious eye irritation and may lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols is non-negotiable. Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical goggles or safety glasses. A face shield is recommended when handling larger quantities.[1] |
| Hand Protection | Protective gloves resistant to chemicals.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1] Avoid generating dust when handling the solid form.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is safe for personnel and the environment. It is crucial to treat this compound as a hazardous waste unless determined otherwise by a qualified professional or institutional guidelines.
Step 1: Waste Identification and Segregation
All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated from other waste streams. Do not mix this compound waste with other chemicals unless the compatibility is known and it is permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard warnings (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
Step 3: Storage
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area. Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and reputable chemical waste management company. It is the responsibility of the chemical waste generator to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] One recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber. Recycling the material should also be considered where possible.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]
-
Cleanup: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Biphenylene
This guide provides immediate, essential safety and logistical information for the handling and disposal of Biphenylene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Specifications |
| Eye Protection | Wear safety goggles with side-shields or safety glasses.[1][2][3][4][5] In powder form, eye protection should be used in combination with respiratory protection.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory.[1][2][5][6] Recommended materials include nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm).[7] |
| Respiratory Protection | Use a respirator when there is a risk of inhaling dust or when working in poorly ventilated areas.[1][3][4][8] A particulate filter respirator (e.g., N95) is suitable.[4][8] |
| Body Protection | Wear a lab coat, coveralls, or other protective clothing to prevent skin contact.[1][3][4][6] For splash hazards, a chemical-resistant suit may be necessary.[7] |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8][9]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prevent the formation and accumulation of dust.[1][6][8] Finely dispersed particles can form explosive mixtures in the air.[1]
-
Keep away from open flames and sources of ignition as this compound is combustible.[1]
2. Handling Procedure:
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2][6][8]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep the spilled solid material into a covered container for disposal.[1]
-
If appropriate, moisten the spilled material first to prevent dusting.[1]
-
Do not let the chemical enter drains or the environment.[1][2][8]
4. Storage:
-
Store separately from food, feedstuffs, and oxidants.[1]
5. Disposal Plan:
-
This compound and its container must be disposed of as hazardous waste.[8]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2][4][8]
-
Do not dispose of down the drain or with general laboratory trash.[8][10]
-
Contaminated packaging should be handled in the same manner as the substance itself.[8]
Experimental Workflow and Disposal Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. ICSC 0106 - BIPHENYL [inchem.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. westliberty.edu [westliberty.edu]
- 4. radcoind.com [radcoind.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. download.basf.com [download.basf.com]
- 8. carlroth.com [carlroth.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
